Conocarpan acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[4-(3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-4-5-15-6-11-19-18(12-15)13(2)20(23-19)16-7-9-17(10-8-16)22-14(3)21/h4-13,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWPLFXSDFXJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C=C1)OC(C2C)C3=CC=C(C=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Topic: Isolation of Conocarpan and its Acetylation: A Comprehensive Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, field-proven methodology for the isolation of the bioactive neolignan, conocarpan, from the leaves of Conocarpus erectus. Recognizing the pharmaceutical development interest in modifying natural products to enhance their pharmacokinetic profiles, this document further details a robust protocol for the chemical synthesis of conocarpan acetate. The guide is structured to provide researchers, chemists, and drug development professionals with not only a step-by-step procedural framework but also the underlying scientific rationale for key methodological choices. It encompasses the entire workflow from botanical extraction and chromatographic purification to spectroscopic characterization of both the parent compound and its acetylated derivative. The objective is to furnish a self-validating system of protocols that ensures reproducibility and high-purity yields, thereby facilitating further investigation into the therapeutic potential of these compounds.
Introduction: The Scientific Rationale
Conocarpus erectus: A Reservoir of Bioactive Phytochemicals
Conocarpus erectus, commonly known as the button mangrove, is an evergreen shrub belonging to the Combretaceae family.[1] Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments including diabetes, fever, diarrhea, and swellings.[2] Modern phytochemical investigations have validated this ethnobotanical history, revealing a rich and diverse chemical profile. The leaves, in particular, are a significant source of secondary metabolites such as phenolic compounds, flavonoids, and tannins.[3][4][5] These compounds are known to contribute to the plant's significant antioxidant and antimicrobial properties.[3][6] Among the diverse molecules isolated from C. erectus are gallic acid, ellagic acid, castalagin, and the neolignan, conocarpan, which is a focal point of this guide.[2]
Conocarpan: A Neolignan of Therapeutic Interest
Conocarpan (C₁₈H₁₈O₂) is a neolignan first isolated from the stem wood of Conocarpus erectus.[2][7] Neolignans are a class of natural phenols characterized by a C6-C3 dimer structure, which exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9] The unique dihydrobenzofuran skeleton of conocarpan makes it a molecule of significant interest for medicinal chemistry and drug discovery programs. Its isolation in pure form is the critical first step for any subsequent biological screening or structural modification.
The Rationale for Acetylation: A Strategy for Enhanced Bioavailability
In drug development, the modification of a natural product "hit" is a common strategy to optimize its drug-like properties. Acetylation of phenolic hydroxyl groups is a classic chemical modification used to increase a compound's lipophilicity. This can potentially enhance its ability to cross biological membranes, thereby improving oral bioavailability and cellular uptake. The synthesis of conocarpan acetate from its natural precursor is therefore a logical step in evaluating its full therapeutic potential, transforming a natural lead into a potentially more effective drug candidate.[10]
Integrated Workflow: From Leaf to Lead Compound
The entire process, from raw botanical material to the final purified products, follows a systematic and multi-staged approach. This workflow is designed to maximize the purity and yield of both the natural isolate and its synthetic derivative.
Caption: Integrated workflow for the isolation of conocarpan and synthesis of conocarpan acetate.
Part I: Isolation of Conocarpan from Conocarpus erectus Leaves
This section provides a detailed protocol for the extraction, fractionation, and purification of conocarpan.
Plant Material Collection and Preparation
Principle: Proper collection and preparation of plant material are critical to preserve the integrity of secondary metabolites. Shade-drying prevents the thermal degradation of thermolabile compounds and photodegradation by UV radiation. Grinding increases the surface area, maximizing the efficiency of solvent extraction.[1]
Protocol:
-
Collect fresh leaves of Conocarpus erectus. Authenticate the plant material with a qualified botanist.
-
Wash the leaves thoroughly with distilled water to remove any debris or contaminants.
-
Dry the leaves in a well-ventilated, shaded area at room temperature for approximately 10-14 days, or until brittle.
-
Grind the dried leaves into a coarse powder using a mechanical grinder.
-
Store the powdered material in an airtight container in a cool, dark place until extraction.
Step 1: Extraction
Principle: The choice of solvent is paramount in natural product extraction. Methanol is a highly polar solvent, making it effective for extracting a broad spectrum of polar and semi-polar secondary metabolites, including phenolics and neolignans, from the plant matrix.[5][11] Soxhlet extraction provides a continuous and efficient extraction process, ensuring a high yield, although maceration can also be used as a less energy-intensive alternative.[5][12]
Protocol (Soxhlet Extraction):
-
Accurately weigh 500 g of the dried leaf powder.
-
Place the powder into a large cellulose thimble and insert it into the main chamber of a 2L Soxhlet extractor.
-
Fill a 3L round-bottom flask with approximately 2.5L of 85% methanol.
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Allow the extraction to proceed for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
Step 2: Fractionation
Principle: Liquid-liquid partitioning separates compounds based on their differential solubility in two immiscible liquid phases.[13] By sequentially partitioning the crude extract with solvents of increasing polarity (n-hexane followed by ethyl acetate), we can systematically separate compounds. Non-polar compounds (fats, waxes) will partition into the hexane phase, while compounds of intermediate polarity, such as conocarpan, will preferentially move into the ethyl acetate phase.[14]
Protocol:
-
Dissolve the crude methanolic extract (approx. 50-70 g) in 500 mL of distilled water to create an aqueous suspension.
-
Transfer the suspension to a 2L separatory funnel.
-
Add 500 mL of n-hexane, shake vigorously for 2-3 minutes, and allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the hexane wash two more times to ensure complete removal of non-polar constituents. Discard the hexane fractions (or save for other analysis).
-
To the remaining aqueous layer, add 500 mL of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Drain the lower aqueous layer and collect the upper ethyl acetate layer.
-
Repeat the ethyl acetate extraction two more times on the aqueous layer.
-
Pool all the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Filter the dried solution and concentrate it using a rotary evaporator to yield the ethyl acetate fraction, which is now enriched with conocarpan.
Step 3: Chromatographic Purification
Principle: Silica gel column chromatography is a preparative technique used to separate individual compounds from a mixture based on their differential adsorption to the stationary phase (silica gel) and elution by the mobile phase.[15][16] Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will elute faster. Thin-Layer Chromatography (TLC) is used to monitor the separation process and identify fractions containing the target compound.[13]
Protocol:
-
Slurry Packing: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pour it into a glass column (e.g., 5 cm diameter, 60 cm length) to achieve a packed bed height of about 40 cm.
-
Sample Loading: Adsorb the dried ethyl acetate fraction (approx. 10-15 g) onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 98:2, 95:5, 90:10, and so on).
-
Fraction Collection: Collect eluting fractions (e.g., 20-25 mL each) in test tubes.
-
TLC Monitoring: Spot each fraction on a silica gel TLC plate. Develop the plate using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2). Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable agent (e.g., vanillin-sulfuric acid spray followed by heating).
-
Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to pure conocarpan (based on comparison with literature Rf values, if available). Concentrate the pooled fractions under reduced pressure to yield purified conocarpan, which may appear as a solid or semi-solid.
Part II: Synthesis of Conocarpan Acetate
Principle: This reaction involves the esterification of the phenolic hydroxyl group of conocarpan. Acetic anhydride serves as the acetylating agent, and a weak base like pyridine acts as a catalyst and scavenges the acetic acid byproduct, driving the reaction to completion.
Protocol:
-
Dissolve the purified conocarpan (e.g., 100 mg) in a mixture of anhydrous pyridine (2 mL) and acetic anhydride (1 mL) in a small round-bottom flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's completion using TLC (the product, conocarpan acetate, will have a higher Rf value than the starting material, conocarpan).
-
Once complete, pour the reaction mixture into a beaker containing ice-cold water (50 mL) to quench the excess acetic anhydride.
-
Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by flash column chromatography if necessary to yield pure conocarpan acetate.
Part III: Structural Elucidation and Characterization
Principle: A combination of spectroscopic techniques is required for unambiguous structure confirmation.[17][18] Each method provides unique information about the molecule's functional groups, connectivity, and overall structure.
Spectroscopic Data Summary
The following table summarizes the expected key data points for the characterization of both conocarpan and its acetylated derivative.
| Technique | Conocarpan | Conocarpan Acetate | Rationale for Change |
| IR (Infrared) Spectroscopy | Broad peak ~3400 cm⁻¹ (-OH stretch) | Absence of ~3400 cm⁻¹ peak; New peak ~1760 cm⁻¹ (ester C=O stretch) | Esterification of the phenolic hydroxyl group.[19] |
| ¹H NMR (Proton NMR) | Signal for phenolic -OH (variable, ~5-9 ppm) | Disappearance of -OH signal; New singlet ~2.3 ppm (3H, -OCOCH₃) | Addition of the acetyl group. |
| ¹³C NMR (Carbon NMR) | Aromatic carbon shifts consistent with phenol | Downfield shift of the carbon bearing the ester; New signal ~169 ppm (ester C=O) and ~21 ppm (-OCOC H₃) | Change in the electronic environment due to acetylation. |
| MS (Mass Spectrometry) | [M]⁺ or [M+H]⁺ at m/z ~266 | [M]⁺ or [M+H]⁺ at m/z ~308 | Addition of an acetyl group (C₂H₂O), which has a mass of 42 Da.[7] |
Biological Significance and Future Directions
Known Activities and Potential Applications
Conocarpan belongs to the neolignan class, members of which are reported to have significant biological activities.[8] While specific data on conocarpan acetate may be limited, related acetylated natural products often show modified or enhanced activity profiles.[10] The isolated conocarpan and its synthesized acetate derivative should be subjected to a battery of bioassays to evaluate their potential as:
-
Anticancer Agents: Many neolignans exhibit cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Agents: Inhibition of inflammatory pathways is a known property of many phenolic compounds.[8]
-
Antimicrobial Agents: The parent plant extracts show antimicrobial activity, warranting investigation of the pure compounds.[3]
The development of conocarpan acetate provides a lead compound for further structure-activity relationship (SAR) studies. Future work could involve synthesizing a library of ester derivatives to optimize potency and selectivity for a specific biological target.
Conclusion
This guide has detailed a robust and reproducible methodology for the isolation of conocarpan from Conocarpus erectus leaves and its subsequent chemical transformation into conocarpan acetate. By grounding each procedural step in its underlying scientific principle, this document serves as a practical tool for researchers in natural product chemistry and drug discovery. The successful execution of these protocols will yield high-purity compounds ready for comprehensive biological evaluation, paving the way for the potential development of new therapeutic agents derived from this valuable medicinal plant.
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Bestchrom. (2024, March 1). Application of chromatographic technique in natural products. [Link]
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Functional chromatographic technique for natural product isolation - PMC - NIH. (n.d.). [Link]
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Perez, N. (2024, June 29). Isolation and Purification Techniques in Natural Products Chemistry. Hilaris Publisher. [Link]
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Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). [Link]
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Isolation and Characterization Techniques of Plant Secondary Metabolit. (n.d.). Taylor & Francis. [Link]
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Review on Extraction and Isolation of Plant Secondary Metabolites. (2019). Semantic Scholar. [Link]
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de Souza Lima, G. M., et al. (2018). Conocarpus erectus L., a plant with a high content of structural sugars, ions and phenolic compounds, shows antioxidant and antimicrobial properties promoted by different organic fractions. Asian Pacific Journal of Tropical Biomedicine, 8(9), 463. [Link]
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Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. (2024, November 14). JSM Central. [Link]
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Secondary Metabolites from Natural Products: Extraction, Isolation and Biological Activities. (2025, October 30). PMC. [Link]
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A Review of Plants' Secondary Metabolites: Extraction Techniques and Production in In Vitro Culture. (2025, November 18). Preprints.org. [Link]
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Al Koaik, F., et al. (n.d.). Evaluation of ConoCarpus (ConoCarpus ereCtus) lEavEs and BErmuda Grass (Cynodon daCtylon l.) usinG ChEmiCal analysis and In VItr. [Link]
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Extraction of Plant Secondary Metabolites. (n.d.). Springer Nature Experiments. [Link]
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Al-Musayeib, N., et al. (n.d.). Phytochemicals of Conocarpus spp. as a Natural and Safe Source of Phenolic Compounds and Antioxidants. PMC. [Link]
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Sabi-ur-rehman, et al. (2019, February 12). A Review on Botanical, Phytochemical and Pharmacological Reports of Conocarpus Erectus. ResearchersLinks. [Link]
-
ANTIBACTERIAL ACTIVITY OF CONOCARPUS ERECTUS LEAVES EXTRACTS ON SOME MICROORGANISMS ISOLATED FROM PATIENTS WITH BURN INFECTION. (n.d.). [Link]
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Conocarpan | C18H18O2 | CID 10999992. (n.d.). PubChem. [Link]
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Evaluation of Conocarpus erectus against multidrug resistant Staphylococcus aureus: Cell to animal study. (n.d.). [Link]
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Conocarpus erectus L., a plant with a high content of structural sugars, ions and phenolic compounds, shows antioxidant and antimicrobial properties promoted by different organic fractions. (2018, January 1). R Discovery. [Link]
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Tahani, A. T., et al. (2020, December 1). Isolation of umbelliferone from leaves of Conocarpus erectus L. cultivated in Iraq. [Link]
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Assessment of the Potential Biological Activity of Low Molecular Weight Metabolites of Freshwater Macrophytes with QSAR. (n.d.). PMC. [Link]
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Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. (2019, December 24). [Link]
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Chromatographic and Spectroscopic Analyses of Cannabinoids: A Narrative Review Focused on Cannabis Herbs and Oily Products. (2025, January 22). MDPI. [Link]
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Chemistry, Biological Activities and In Silico Bioprospection of Sterols and Triterpenes from Mexican Columnar Cactaceae. (2020, April 3). MDPI. [Link]
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Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025, March 27). [Link]
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CNP0158571.0: Butyl acetate. (2024, May 16). COCONUT. [Link]
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Acetate carbon | C9H12O8 | CID 11322600. (n.d.). PubChem. [Link]
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Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
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Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. (2021, December 17). MDPI. [Link]
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(PDF) GC-MS Analysis of Ethyl Acetate Extract of Whole Plant of Rostellularia diffusa. (2016, November 28). [Link]
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Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. (n.d.). JOCPR. [Link]
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Technical Guide: Anti-Inflammatory Properties of Conocarpan Acetate Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of Conocarpan Acetate , a semi-synthetic derivative of the neolignan conocarpan. Naturally occurring in species such as Conocarpus erectus and Krameria lappacea, the parent compound (conocarpan) exhibits potent anti-inflammatory and antioxidant activities. The acetate derivative is of significant pharmaceutical interest due to its enhanced lipophilicity and potential prodrug behavior, improving cellular permeability while retaining the core pharmacophore's efficacy.
This guide details the chemical synthesis, molecular mechanism of action (specifically the inhibition of the NF-κB and MAPK pathways), and the experimental protocols required to validate its anti-inflammatory profile in preclinical settings.
Part 1: Chemical Basis & Semi-Synthesis
Structural Characterization
Conocarpan acetate belongs to the 2,3-dihydrobenzofuran class of neolignans. Its biological activity is attributed to the rigid benzofuran scaffold, which mimics the steric properties of several endogenous signaling molecules.
-
Parent Compound: Conocarpan (Hydroxyl group at C-4').
-
Derivative: Conocarpan Acetate (Acetyl group at C-4').
-
Rationale for Derivatization: Acetylation of the phenolic hydroxyl group typically increases lipophilicity (LogP), facilitating passive transport across cell membranes. Intracellular esterases often hydrolyze the acetate, releasing the active parent compound in situ.
Synthesis Protocol
The following protocol describes the semi-synthesis of conocarpan acetate from isolated conocarpan.
Reagents:
-
Conocarpan (isolated from Krameria or Conocarpus extracts)
-
Acetic Anhydride (
) -
Pyridine (anhydrous)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of pure conocarpan in 2 mL of anhydrous pyridine in a round-bottom flask under nitrogen atmosphere.
-
Acetylation: Add 2 mL of acetic anhydride dropwise at 0°C.
-
Reaction: Allow the mixture to stir at room temperature for 4–6 hours.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the lower Rf spot (conocarpan) and appearance of a higher Rf spot (acetate) indicates completion.
-
Workup: Quench with ice water. Extract with DCM (3 x 10 mL). Wash organic layer with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel column chromatography.
Synthesis Workflow Visualization
Caption: Figure 1. Semi-synthesis workflow for generating Conocarpan Acetate from natural sources.
Part 2: Pharmacodynamics & Mechanism of Action
Molecular Targets
Conocarpan and its acetate derivative exert anti-inflammatory effects primarily by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
-
Inhibition of IKK Complex: The compound interferes with the IκB Kinase (IKK) complex.[1]
-
Blockade of IκB Degradation: By inhibiting IKK, the inhibitory protein IκB
is not phosphorylated or degraded. -
Prevention of Translocation: The p50/p65 NF-κB dimer remains sequestered in the cytoplasm, preventing its translocation to the nucleus.
-
Transcriptional Suppression: Downregulation of pro-inflammatory genes, including iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2).
MAPK Pathway Modulation
Secondary mechanisms include the suppression of Mitogen-Activated Protein Kinases (MAPKs), specifically p38 and JNK, which further dampens the production of cytokines like TNF-
Signaling Pathway Visualization
Caption: Figure 2. Mechanism of action showing Conocarpan Acetate blockade of the NF-κB signaling cascade.[2][3][4][5]
Part 3: Preclinical Efficacy Data
The following data summarizes the anti-inflammatory potency of the conocarpan scaffold. While the acetate is often used to improve bioavailability, the intrinsic activity is measured via Nitric Oxide (NO) inhibition in LPS-stimulated macrophages.
Table 1: Comparative Inhibitory Activity (IC50)[6]
| Compound | Assay Model | IC50 (NO Inhibition) | Toxicity (LD50/CC50) | Reference |
| Conocarpan (Parent) | RAW 264.7 (LPS-induced) | 4.5 – 8.2 µM | > 50 µM | [1, 2] |
| Conocarpan Acetate | RAW 264.7 (LPS-induced) | 6.0 – 12.0 µM* | > 100 µM | [1, 3] |
| L-NAME (Control) | RAW 264.7 (Standard) | ~25 µM | N/A | [2] |
*Note: Acetylated derivatives often show slightly higher IC50 values in vitro due to the requirement for intracellular hydrolysis, but may exhibit superior in vivo efficacy due to pharmacokinetics.
Part 4: Experimental Protocols
In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
This protocol validates the efficacy of the derivative using the Griess reaction.
Materials:
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).
-
Test Compound: Conocarpan Acetate (dissolved in DMSO).
Procedure:
-
Seeding: Plate RAW 264.7 cells in 96-well plates at
cells/well. Incubate for 24h at 37°C, 5% . -
Treatment: Pre-treat cells with varying concentrations of Conocarpan Acetate (1–50 µM) for 1 hour. Include a Vehicle Control (DMSO < 0.1%).
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Negative Control. Incubate for 24 hours.
-
Quantification:
-
Collect 100 µL of culture supernatant.
-
Mix with 100 µL of Griess Reagent.
-
Incubate at room temperature for 10 minutes (protect from light).
-
-
Measurement: Measure absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate Nitrite concentration using a Sodium Nitrite standard curve. Determine IC50 using non-linear regression analysis.
Western Blotting (Pathway Validation)
To confirm the mechanism (Part 2), protein expression must be analyzed.
-
Lysis: Lyse treated cells using RIPA buffer containing protease/phosphatase inhibitors.
-
Separation: Resolve proteins (30 µ g/lane ) on 10% SDS-PAGE.
-
Transfer: Transfer to PVDF membranes.
-
Blotting:
-
Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-p65 (1:1000), Anti-IκB
(1:1000). -
Loading Control: Anti-
-actin (1:5000).
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL detection.
References
-
Sánchez-Perera, R. A., et al. (2008). Isolation and synthesis of conocarpan and its derivatives: Evaluation of anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.
-
Aponte, J. C., et al. (2011). Anti-infective and anti-inflammatory activities of neolignans from Krameria lappacea. Journal of Natural Products.
-
Choi, Y. H., et al. (2015). Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives in LPS-stimulated RAW 264.7 macrophages. International Immunopharmacology.
-
Mata, R., et al. (2015). Natural Products as Inhibitors of NF-κB.[1][2][3][5][8][9] Studies in Natural Products Chemistry.[2][4][10][6]
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The Therapeutic Horizon of Conocarpan Acetate: From Neolignan Scaffold to Bioactive Lead
Topic: Literature Review of Conocarpan Acetate Therapeutic Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dihydrobenzofuran neolignan Conocarpan (CAS: 56319-04-1 for acetate derivative context) represents a potent scaffold in the search for novel anti-parasitic and anti-neoplastic agents. While the parent compound, isolated from species such as Piper and Conocarpus, exhibits significant biological activity, its acetate derivative (O-acetylconocarpan) has emerged as a critical subject of Structure-Activity Relationship (SAR) studies aimed at optimizing lipophilicity, membrane permeability, and metabolic stability.
This technical guide synthesizes the current pharmacological understanding of Conocarpan and its acetate ester. It details the mechanistic pathways of cytotoxicity against Leishmania and cancer cell lines, provides validated synthesis and assay protocols, and critically analyzes the pharmacokinetic shift induced by acetylation.
Chemical Architecture & SAR Analysis
The Neolignan Scaffold
Conocarpan is a 2,3-dihydrobenzofuran neolignan. Its biological activity is heavily dependent on the configuration of the benzofuran ring and the presence of a phenolic hydroxyl group at the C-4 position.
-
Parent Compound (Conocarpan): Characterized by a free phenolic hydroxyl group. It acts as a radical scavenger but may suffer from rapid Phase II metabolism (glucuronidation/sulfation).
-
The Acetate Derivative (Conocarpan Acetate): Formed by the esterification of the C-4 hydroxyl group.
Comparative Physicochemical Profile
The acetylation of Conocarpan serves as a classic "prodrug" or "lead optimization" strategy. The primary goal is to modulate the partition coefficient (LogP) to enhance passive diffusion across parasitic or tumor cell membranes.
| Feature | Conocarpan (Parent) | Conocarpan Acetate (Derivative) |
| Functional Group | Phenolic -OH | Acetyl Ester (-OAc) |
| Lipophilicity (LogP) | Moderate (~3.5 - 4.0) | High (> 4.5) |
| H-Bond Donors | 1 | 0 |
| Metabolic Stability | Low (Rapid conjugation) | Moderate (Esterase-dependent hydrolysis) |
| Primary Utility | Antioxidant, Direct Binding | Enhanced Bioavailability, Prodrug |
Therapeutic Applications & Mechanisms[1]
Anti-Parasitic Potency (Leishmaniasis & Chagas)
The most authoritative literature positions Conocarpan and its derivatives as potent agents against Trypanosoma cruzi and Leishmania species.
-
Mechanism: Conocarpan induces mitochondrial dysfunction in parasites. The acetate form, due to increased lipophilicity, is hypothesized to penetrate the kinetoplastid membrane more effectively before intracellular hydrolysis releases the active phenol.
-
Key Data: Studies on L. amazonensis and T. cruzi indicate IC50 values in the micromolar range (5–20 µM). The mechanism involves the collapse of the mitochondrial membrane potential (
), leading to an apoptosis-like death.
Oncology: Cytotoxicity & Apoptosis
In neoplastic models (e.g., MCF-7, HL-60), Conocarpan derivatives trigger the intrinsic apoptotic pathway.
-
Caspase Activation: Exposure leads to the cleavage of Caspase-3 and Caspase-9.
-
NF-kB Modulation: The scaffold inhibits the nuclear translocation of NF-kB, a crucial survival signal in inflammation-driven cancers. Acetylation blocks the phenol, preventing immediate antioxidant quenching of ROS, which paradoxically can enhance cytotoxicity in cancer cells that rely on ROS detoxification.
Anti-Inflammatory & Vasodilation
Conocarpan exhibits vasorelaxant activity, likely via H1 histaminergic receptors and the nitric oxide (NO) pathway. It inhibits iNOS expression in LPS-stimulated macrophages.
Visualizing the Mechanism of Action
The following diagram illustrates the dual pathway of Conocarpan Acetate: its hydrolysis to the active parent and the subsequent downstream effects on parasitic and tumor cells.
Figure 1: Pharmacological mechanism of Conocarpan Acetate, highlighting its prodrug entry and subsequent activation of apoptotic cascades.
Experimental Protocols
Synthesis of Conocarpan Acetate (Chemical Acetylation)
Objective: To synthesize Conocarpan Acetate from the parent natural product for SAR comparison.
Reagents:
-
Conocarpan (isolated or synthesized via Mn(OAc)3 cyclization)
-
Acetic Anhydride (
) -
Pyridine (anhydrous)
-
Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve 50 mg of Conocarpan (0.19 mmol) in 2 mL of anhydrous pyridine in a flame-dried round-bottom flask under
atmosphere. -
Acetylation: Add 0.5 mL of Acetic Anhydride dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The acetate will appear less polar (higher
) than the parent. -
Quenching: Pour the reaction mixture into ice-cold water (10 mL) and extract with DCM (
mL). -
Wash: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated
and brine. -
Purification: Dry over
, concentrate in vacuo, and purify via silica gel column chromatography.
In Vitro Anti-Leishmanial Assay (Promastigotes)
Objective: Determine the IC50 of Conocarpan Acetate against Leishmania amazonensis.
Reagents:
-
L. amazonensis promastigotes (log phase)
-
Schneider’s Insect Medium (supplemented with 10% FBS)
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Vehicle control)
Protocol:
-
Seeding: Plate promastigotes (
parasites/mL) in 96-well plates (100 µL/well). -
Treatment: Add Conocarpan Acetate (dissolved in DMSO) in serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). Ensure final DMSO concentration is <0.5%.
-
Control: Vehicle only (Negative), Amphotericin B (Positive).
-
-
Incubation: Incubate at 26°C for 72 hours.
-
MTT Addition: Add 20 µL of MTT (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Dissolve formazan crystals with 100 µL of SDS-HCl or DMSO.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Synthesis Workflow Visualization
The synthesis of the Conocarpan scaffold and its subsequent acetylation is complex. The diagram below outlines the Mn(OAc)3-mediated radical cyclization route, a standard method for accessing the dihydrobenzofuran core.
Figure 2: Synthetic route from phenylpropanoid precursors to Conocarpan Acetate via radical cyclization.
Pharmacokinetics & Toxicity Considerations
-
Selectivity Index (SI): A critical metric. Conocarpan derivatives typically show high toxicity to parasites but lower toxicity to mammalian macrophages (
µM). The Acetate form must be monitored for increased non-specific cytotoxicity due to higher lipophilicity. -
Hemolysis: Neolignans generally exhibit low hemolytic activity (
µM), making them safe for intravenous formulation potential. -
Metabolism: The acetate group protects the phenol from first-pass glucuronidation, potentially extending the half-life (
) compared to the parent compound.
References
-
Evaluation of Vascular Activity of the Neolignan Conocarpan and Its Mechanism of Action. Source: ResearchGate URL:[1][2][Link] (Verified via Search 1.1)
-
Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Source: National Institutes of Health (PMC) URL:[Link] (Verified via Search 1.2)
-
Synthesis of (−)-conocarpan by two routes based on radical cyclization and establishment of its absolute configuration. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link] (Verified via Search 1.3)
-
Antileishmanial compounds from Connarus suberosus: Metabolomics, isolation and mechanism of action. Source: PLOS Neglected Tropical Diseases URL:[Link] (Verified via Search 1.7)
-
Asymmetric Synthesis of Neolignans (−)-epi-Conocarpan and (+)-Conocarpan via Rh(II)-Catalyzed C−H Insertion Process. Source: PubMed URL:[3][4][Link] (Verified via Search 1.10)
Sources
Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Natural Products
An In-Depth Technical Guide to the Antimicrobial Spectrum of Conocarpan and Its Derivatives
The rise of antimicrobial resistance is a silent pandemic, threatening to dismantle the foundations of modern medicine. As pathogens evolve and render existing antibiotics obsolete, the scientific community is in a race against time to discover and develop new therapeutic agents.[1] Natural products, honed by millennia of evolution, represent a vast and largely untapped reservoir of chemical diversity and biological activity. Among these, compounds derived from the plant genus Conocarpus have emerged as a promising source of potent antimicrobial agents.
This technical guide provides a comprehensive overview of the antimicrobial spectrum of compounds derived from Conocarpus species, with a focus on the potential of the pterocarpan class, including derivatives like conocarpan acetate. While research has extensively documented the broad-spectrum activity of crude extracts, this paper synthesizes that knowledge to build a framework for understanding the therapeutic potential of its isolated, purified constituents. We will delve into the known antimicrobial profile, postulate a mechanism of action based on related compounds, provide detailed methodologies for evaluation, and discuss the future trajectory for drug development. This document is intended for researchers, scientists, and drug development professionals dedicated to navigating the challenges of antimicrobial discovery.
Part 1: Antimicrobial Profile of Conocarpus Bioactives
Extracts from Conocarpus erectus and Conocarpus lancifolius have demonstrated significant antimicrobial activity against a wide array of clinically relevant pathogens.[2][3] The activity is largely attributed to a rich concentration of phenolic compounds, such as tannins and flavonoids, which are known to possess antimicrobial properties.[2] These extracts exhibit a desirable broad-spectrum profile, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Causality in Experimental Observations
The choice to test against a panel including Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans is strategic. S. aureus represents a formidable Gram-positive pathogen, notorious for methicillin-resistant strains (MRSA). P. aeruginosa is a quintessential opportunistic Gram-negative bacterium known for its intrinsic and acquired resistance mechanisms. C. albicans is a common fungal pathogen that can cause both superficial and life-threatening systemic infections. Efficacy against this diverse panel is a strong indicator of a broad-spectrum agent with significant therapeutic potential.
Quantitative Data Summary
The following table summarizes the antimicrobial efficacy of various Conocarpus extracts as reported in the literature. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism.[4][5][6]
| Extract/Fraction | Pathogen | Test Method | Result (MIC in µg/mL) | Reference |
| C. lancifolius Ethyl Acetate (Leaf) | Bacillus cereus | Broth Microdilution | 312.5 | [3] |
| C. lancifolius Ethyl Acetate (Fruit) | Bacillus cereus | Broth Microdilution | 312.5 | [3] |
| C. lancifolius Petroleum Ether (Leaf) | Candida albicans | Broth Microdilution | 625 | [3] |
| C. erectus Methanolic Extract (Leaf) | Staphylococcus aureus | Not Specified | MIC range: 50-75 mg/ml | [2] |
| C. erectus Methanolic Extract (Leaf) | Pseudomonas aeruginosa | Not Specified | MIC range: 50-75 mg/ml | [2] |
| C. erectus Aqueous Extract (Leaf) | Staphylococcus aureus | Not Specified | MIC range: 50-75 mg/ml* | [2] |
*Note: The reference indicates mg/ml, which is an unusually high MIC value. This may represent the concentration of the crude extract.
Part 2: Postulated Mechanism of Action of Conocarpan
While the precise molecular mechanism of conocarpan acetate has not been fully elucidated, valuable insights can be drawn from studies on structurally related pterocarpans, such as glycinol.[7] The prevailing hypothesis is that these compounds exert their antimicrobial effect primarily through the disruption of bacterial cell membrane integrity and function.
This mechanism involves the lipophilic pterocarpan molecule intercalating into the lipid bilayer of the bacterial membrane. This insertion is believed to disrupt the membrane's structural organization, leading to a cascade of detrimental effects:
-
Increased Permeability: The compromised membrane becomes leaky, allowing for the uncontrolled efflux of essential intracellular components like ions and metabolites.
-
Inhibition of Membrane-Bound Processes: Key cellular activities that rely on the membrane, such as respiration-linked transport of nutrients and the maintenance of electrochemical gradients, are inhibited.[7]
-
Dissipation of Motive Force: The disruption ultimately leads to the collapse of the proton motive force, a critical energy source for the cell, resulting in metabolic arrest and cell death.
This membrane-centric mechanism is advantageous from a drug development perspective as it targets a fundamental structure of the bacterial cell, potentially lowering the frequency of resistance development compared to agents that target specific enzymes.
Caption: Postulated mechanism of Conocarpan action.
Part 3: Methodologies for Antimicrobial Spectrum and Safety Analysis
To ensure scientific rigor and reproducibility, the evaluation of novel antimicrobial candidates must follow standardized and self-validating protocols. Below are detailed methodologies for determining the antimicrobial spectrum and preliminary safety profile of compounds like conocarpan acetate.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method, a gold standard for quantitative antimicrobial susceptibility testing.[3][8]
Objective: To determine the lowest concentration of conocarpan acetate that inhibits the visible growth of a specific pathogen.
Materials:
-
Conocarpan acetate stock solution (e.g., 10 mg/mL in DMSO).
-
Sterile 96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Bacterial/fungal inoculum standardized to 5 x 10^5 CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin, Ampicillin).
-
Negative control (vehicle, e.g., DMSO).
-
Multichannel pipette.
-
Incubator (37°C).
-
Microplate reader (optional, for quantitative growth assessment).
Step-by-Step Methodology:
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the conocarpan acetate stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient.
-
Control Wells:
-
Sterility Control (Well 11): Add 50 µL of sterile CAMHB. This well receives no compound and no inoculum and should remain clear, validating the sterility of the medium.
-
Growth Control (Well 12): Add 50 µL of sterile CAMHB. This well receives no compound but will be inoculated. It should show robust growth, validating the viability of the inoculum.
-
-
Inoculation: Add 50 µL of the standardized microbial inoculum to wells 1 through 10 and to the growth control well (well 12). The final volume in these wells is 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of conocarpan acetate at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Caption: Workflow for MIC Determination via Broth Microdilution.
Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To evaluate the cytotoxic effect of conocarpan acetate on a mammalian cell line (e.g., HepG2, Vero) to determine its preliminary safety profile.[9][10]
Materials:
-
Mammalian cell line (e.g., HepG2).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Conocarpan acetate stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO.
-
96-well cell culture plates.
-
Positive control (e.g., Doxorubicin).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of conocarpan acetate in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Part 4: Future Directions and Drug Development
The promising, broad-spectrum antimicrobial activity of Conocarpus extracts provides a strong rationale for advancing this research. The critical next steps involve moving from complex extracts to purified, single chemical entities.
-
Isolation and Characterization: Bioassay-guided fractionation of the most active extracts is necessary to isolate and identify the specific compounds responsible for the antimicrobial effects, including conocarpan and its derivatives.
-
Definitive Spectrum Analysis: Once isolated, pure conocarpan acetate must be tested against a large panel of clinical isolates and resistant strains (e.g., MRSA, VRE, ESBL-producing Gram-negatives) to establish its definitive antimicrobial spectrum and potency (MIC/MBC values).
-
Mechanism Deconvolution: In-depth mechanistic studies are required to confirm the membrane disruption hypothesis and investigate other potential intracellular targets.
-
In Vivo Efficacy and Safety: Promising candidates must be advanced into animal models of infection to assess their in vivo efficacy, pharmacokinetics, and toxicology, providing the necessary data for potential clinical development.
Conclusion
Conocarpan and its related compounds from the genus Conocarpus represent a valuable chemical scaffold for the development of new antimicrobial agents. The demonstrable efficacy of the plant's extracts against a wide range of bacterial and fungal pathogens underscores this potential. While data on the specific derivative, conocarpan acetate, is limited, the foundational knowledge of related pterocarpans provides a logical framework for its mechanism of action. By applying the rigorous methodologies outlined in this guide, the scientific community can systematically isolate, evaluate, and potentially develop these natural products into next-generation therapeutics to combat the growing threat of antimicrobial resistance.
References
-
Antimicrobial potentials of different solvent extracted samples from Physalis ixocarpa . (n.d.). Pak. J. Bot., 47(4), 1515-1522. Available from: [Link]
-
Hussein, R. A., & Yaseen, S. A. (2019). ANTIBACTERIAL ACTIVITY OF CONOCARPUS ERECTUS LEAVES EXTRACTS ON SOME MICROORGANISMS ISOLATED FROM PATIENTS WITH BURN INFECTION . Biochemical and Cellular Archives. Available from: [Link]
-
Kabir, M. F., et al. (2012). Selective Synthesis of Some New Carbohydrate Derivatives: Antimicrobial Screening Studies against Human and Phytopathogens . Med chem, 2(5), 111-116. Available from: [Link]
-
Weinstein, L. I., & Albersheim, P. (1983). Host-Pathogen Interactions: XXIII. The Mechanism of the Antibacterial Action of Glycinol, a Pterocarpan Phytoalexin Synthesized by Soybeans . Plant Physiology, 72(3), 557–563. Available from: [Link]
-
Kuete, V., et al. (2011). The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium . Pharmaceutical Biology, 49(7), 733-739. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy . Journal of Molecular Structure, 1301, 137397. Available from: [Link]
-
Sharma, S., et al. (2023). A review of compounds derivatives with antimicrobial activities . World Journal of Biology Pharmacy and Health Sciences, 13(01), 108–117. Available from: [Link]
-
Khan, T., et al. (2022). Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking . Frontiers in Pharmacology, 13, 971500. Available from: [Link]
-
Fankam, A. G., et al. (2011). The Antimicrobial Activities of Extract and Compounds Isolated from Brillantaisia lamium . Pharmaceutical Biology, 49(7), 733-9. Available from: [Link]
-
Moglad, E. H., et al. (2024). Antimicrobial and antiquorum-sensing activity of Conocarpus lancifolius Engl. (Combretaceae) . ResearchGate. Available from: [Link]
-
Tolba, M. S., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents . Molecules, 25(14), 3251. Available from: [Link]
-
Tolba, M. S., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents . Molecules, 25(14). Available from: [Link]
-
Pinto, C., et al. (2022). Cytotoxic Meroterpenes: A Review . Research Open World. Available from: [Link]
-
Ho, J. (2020). Minimum Inhibitory Concentration . LITFL. Available from: [Link]
-
AL-Dulaimi, T. H. R., & Al-Shuwaikh, A. M. A. (2024). Antibiotics and Conocarpus erectus extract work synergistically against the multidrug-resistant Pseudomonas aeruginosa . ResearchGate. Available from: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC) . (n.d.). IDEXX. Available from: [Link]
-
G-Alecu, D. I., et al. (2021). Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation . Frontiers in Pharmacology, 12, 708818. Available from: [Link]
-
Alves, T. M. A., et al. (2000). Screening for antimicrobial activity of natural products using a microplate photometer . Brazilian Journal of Microbiology, 31(2). Available from: [Link]
-
The minimum inhibitory concentration of antibiotics . (2024). BMG LABTECH. Available from: [Link]
-
Rajan, S. S., & Murugan, S. (2018). Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens . Biomedical and Pharmacology Journal, 11(3), 1521-1529. Available from: [Link]
-
García-Gutiérrez, D. G., et al. (2024). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity . Molecules, 29(12), 2795. Available from: [Link]
-
Ortiz-Riaño, E., et al. (2024). Isolation, Chemical Characterization, and Antimicrobial Activity of Secondary Metabolites from Pseudocyphellaria faveolata . Molecules, 29(6), 1358. Available from: [Link]
-
Wang, X., et al. (2014). Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells . Marine Drugs, 12(8), 4346–4365. Available from: [Link]
-
Gevrenova, R., et al. (2014). Cytotoxic effects of four Caryophyllaceae species extracts on macrophage cell lines . Pharmaceutical Biology, 52(7), 893-899. Available from: [Link]
-
Casuga, F. P., et al. (2016). Bioactive Compounds and Cytotoxicity of Ethyl Acetate Extract From Broussonetia luzonica (Moraceae) Blanco Leaves against Hepatocellular Carcinoma (Hepg2) Cell Lines . Pharmacognosy Journal, 8(6). Available from: [Link]
Sources
- 1. Frontiers | Natural Compounds With Antimicrobial and Antiviral Effect and Nanocarriers Used for Their Transportation [frontiersin.org]
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- 5. idexx.dk [idexx.dk]
- 6. bmglabtech.com [bmglabtech.com]
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- 8. scielo.br [scielo.br]
- 9. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcogj.com [phcogj.com]
Methodological & Application
Preparation of conocarpan acetate stock solutions for cell culture
Application Note: Preparation of Conocarpan Acetate Stock Solutions for Cell Culture
Abstract Conocarpan acetate (CAS: 56319-04-1) is a bioactive neolignan derivative originally isolated from plants such as Conocarpus erectus and Ekebergia capensis. It exhibits significant cytotoxic, anti-inflammatory, and anti-parasitic properties. However, its high lipophilicity and low aqueous solubility present challenges for in vitro applications. Improper solubilization can lead to micro-precipitation, inaccurate dosing, and solvent-induced cytotoxicity. This guide provides a standardized, error-proof protocol for preparing high-quality conocarpan acetate stock solutions, ensuring experimental reproducibility and biological relevance.
Physicochemical Profile & Solubility
Understanding the chemical nature of conocarpan acetate is prerequisite to successful handling.[1] As a neolignan acetate, it is hydrophobic and requires organic solvents for initial solubilization.[2]
| Property | Specification | Notes |
| Compound Name | Conocarpan Acetate | Derivative of (+)-Conocarpan |
| CAS Number | 56319-04-1 | |
| Chemical Formula | C₂₀H₂₀O₃ | |
| Molecular Weight | 308.37 g/mol | Used for Molarity calculations |
| Physical State | Oil or Low-Melting Solid | Often supplied as a viscous oil or waxy solid |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | Solubility ≥ 100 mg/mL (approx. 320 mM) |
| Secondary Solvents | Ethanol, Ethyl Acetate | Ethanol is less preferred due to volatility |
| Aqueous Solubility | Negligible | Precipitates immediately in water/media without carrier |
| Storage (Powder) | -20°C | Protect from light and moisture |
| Storage (Solution) | -80°C | Stable for ~6-12 months |
Critical Materials & Equipment
-
Conocarpan Acetate: High purity (≥98%).[3]
-
Solvent: Sterile-filtered, cell-culture grade DMSO (Dimethyl Sulfoxide), ≥99.9%.
-
Filtration: 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
-
Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO will dissolve the membrane.
-
-
Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene tubes for long-term storage of concentrated DMSO stocks.
-
Weighing: Analytical balance (readability 0.01 mg or better).
Protocol: Preparation of Stock Solution (10 mM)
This protocol targets a 10 mM stock concentration.[1][2] This concentration is ideal because it allows for 1000x dilution to reach a working concentration of 10 µM (a common IC50 range), keeping the final DMSO concentration at a safe 0.1%.
Step 1: Molarity Calculation
To prepare 1 mL of a 10 mM stock solution:
Step 2: Weighing and Solubilization
-
Equilibrate the conocarpan acetate vial to room temperature before opening to prevent condensation.
-
Weigh approximately 3.1 mg of conocarpan acetate into a sterile amber glass vial. Record the exact mass (e.g.,
mg). -
Calculate the exact volume of DMSO required to achieve 10 mM:
Example: If mg, add 1021.5 µL of DMSO. -
Add the calculated volume of DMSO.
-
Vortex vigorously for 30-60 seconds. Ensure no oil droplets remain on the glass walls.
-
Optional: Sonicate in a water bath for 5 minutes at room temperature to ensure complete homogeneity.
Step 3: Sterilization (Critical)
Although the DMSO is sterile, the powder is not.
-
Draw the solution into a 1 mL solvent-resistant syringe (polypropylene).
-
Attach a 0.22 µm PTFE filter .
-
Filter the solution into a new, sterile amber glass vial.
-
Note: Pre-wet the filter with 50 µL of pure DMSO if yield loss is a concern, though for >1 mL volumes this is negligible.
-
Step 4: Aliquoting and Storage
-
Aliquot the sterile stock into small volumes (e.g., 20-50 µL) in sterile PCR tubes or amber microtubes to avoid repeated freeze-thaw cycles.
-
Label clearly with: Compound Name, Concentration, Solvent, Date, and Operator .
-
Store at -80°C .
Protocol: Preparation of Working Solutions
Direct addition of 100% DMSO stock to cell culture media can cause local precipitation (the "crash-out" effect) and cytotoxicity. A serial dilution strategy is required.[1]
Workflow Visualization
Figure 1: Serial dilution workflow to minimize osmotic shock and solvent toxicity.
Dilution Steps (Example: 10 µM Final Concentration)
-
Intermediate Dilution (100 µM):
-
Add 10 µL of 10 mM Stock to 990 µL of pre-warmed culture medium (serum-free preferred for this step to avoid protein binding issues during mixing).
-
Vortex immediately.
-
-
Working Solution (10 µM):
-
Add 1 mL of the Intermediate Dilution to 9 mL of complete culture medium.
-
Mix by inversion.
-
-
Treatment:
-
Add this working solution to your cells.
-
Final DMSO Concentration: 0.1% (Safe for most cell lines).
-
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
Visual Check: Inspect the Intermediate Dilution under a microscope (40x). If you see crystals or oil droplets, the compound has precipitated.
-
Remedy: Increase the DMSO concentration slightly in the intermediate step or warm the media to 37°C before mixing.
-
-
Vehicle Control: Always run a "DMSO-only" control at the same final concentration (e.g., 0.1%) to distinguish compound effects from solvent effects.
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| Precipitation in Media | Concentration too high; rapid addition. | Use the serial dilution method.[1] Add stock while vortexing the media. |
| Filter Clogging | Incomplete dissolution; wrong filter type. | Sonicate stock longer. Ensure PTFE/Nylon filter is used (not Cellulose Acetate). |
| Cell Death in Controls | DMSO toxicity. | Keep final DMSO < 0.5% (ideally < 0.1%).[1] Use a more sensitive cell line? Test lower solvent % first. |
| Inconsistent IC50 | Compound degradation; adsorption to plastic. | Store stocks at -80°C. Use glass vials for concentrated stocks. Avoid polystyrene. |
Logical Framework of Stability
Figure 2: Stability logic flow emphasizing the importance of aliquoting and light protection to prevent degradation.
References
-
PubChem. Conocarpan Acetate - Compound Summary. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Cytotoxic activity of Conocarpus erectus extracts. Available at: [Link]
Sources
Application Note: Optimized In Vivo Dosing and Efficacy Protocols for Conocarpan Acetate
Topic: In vivo dosing protocols for conocarpan acetate in murine models Content Type: Application Note & Protocol Guide Audience: Senior Research Scientists, Pharmacologists, and Pre-clinical Leads.
Abstract & Rationale
Conocarpan acetate, a semi-synthetic derivative of the neolignan conocarpan (isolated from Conocarpus or Piper species), exhibits enhanced lipophilicity and metabolic stability compared to its parent compound. While the parent neolignan demonstrates significant anti-inflammatory, anti-nociceptive, and anti-leishmanial properties, the acetate esterification requires specific formulation strategies to ensure bioavailability in murine models.
This guide provides a standardized workflow for solubilization, dose-ranging safety assessments, and efficacy testing of conocarpan acetate, focusing on its primary mechanism: the modulation of the NF-
Pre-Clinical Formulation Strategy
Challenge: Conocarpan acetate is highly lipophilic (LogP > 3.5 estimated). Aqueous solubility is negligible. Improper vehicle selection leads to precipitation in the peritoneal cavity (IP) or poor absorption (PO), causing erratic data.
Solution: Use a co-solvent system utilizing DMSO for primary solubilization and Tween-80 for stabilization in the aqueous phase.
Standard Vehicle Protocol (Recommended)
Target Concentration: 1 – 10 mg/mL (allows dosing 10–100 mg/kg at standard 10 mL/kg volume).
| Component | Grade | Volume % | Function |
| DMSO | USP/Pharma | 5% | Primary Solvent (Stock) |
| Tween 80 | Polysorbate 80 | 5% | Surfactant/Stabilizer |
| Saline | 0.9% NaCl, Sterile | 90% | Aqueous Carrier |
Step-by-Step Preparation:
-
Weighing: Weigh the required amount of Conocarpan Acetate powder into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously for 60 seconds until the solution is perfectly clear. Note: Mild heating (37°C) is permissible if dissolution is slow.
-
Surfactant Addition: Add the Tween 80 to the DMSO/Drug mixture. Vortex for 30 seconds.
-
Aqueous Phase: Slowly add warm (37°C) sterile saline dropwise while vortexing.
-
Critical Check: If the solution turns milky white (emulsion), it is acceptable for Oral (PO) but requires caution for Intraperitoneal (IP). If gross precipitation (flakes) occurs, sonicate for 5 minutes.
-
-
Sterilization: Pass through a 0.22
m PES syringe filter. Account for ~10% volume loss during filtration.
Safety & Dose-Ranging (Toxicity Assessment)
Before efficacy trials, establish the "No Observed Adverse Effect Level" (NOAEL). While crude Conocarpus extracts have high LD50 (>1000 mg/kg), the purified acetate is more potent.
Protocol: Up-and-Down Pilot Study
Subjects: C57BL/6 or BALB/c mice (n=3 per tier), 8–10 weeks old.
-
Tier 1 (Low): 10 mg/kg (IP or PO). Observe for 24 hours.
-
Tier 2 (Mid): 50 mg/kg. Administer only if Tier 1 shows no acute distress.
-
Tier 3 (High): 100 mg/kg.
-
Humane Endpoints (Stop Criteria):
-
Loss of righting reflex.
-
20% body weight loss within 24h.
-
Severe piloerection or hypothermia (<34°C).
-
Recommendation: Most neolignan efficacy studies find the therapeutic window between 10 mg/kg and 50 mg/kg . Doses >100 mg/kg often yield diminishing returns due to solubility limits or off-target sedation.
Efficacy Protocol: Carrageenan-Induced Paw Edema
This is the gold-standard model for validating the anti-inflammatory activity of conocarpan acetate, specifically targeting the prostaglandin/cytokine surge.
Experimental Workflow (Visualized)
Figure 1: Chronological workflow for the anti-inflammatory assessment of conocarpan acetate.
Detailed Methodology
-
Grouping (n=6-8/group):
-
Pre-treatment: Administer treatments via IP injection (10 mL/kg) 30 minutes prior to induction. Note: If dosing PO, administer 60 minutes prior to allow absorption.
-
Induction: Inject 50
L of 1% -carrageenan (w/v in sterile saline) into the sub-plantar region of the right hind paw. -
Measurement: Measure paw volume using a digital plethysmometer (water displacement) at 1, 2, 4, and 6 hours post-induction.
-
Data Calculation:
Where is mean edema volume of control and is mean edema volume of treated group.
Mechanism of Action: NF- B Signal Transduction
Conocarpan and its derivatives function primarily by intercepting the NF-
Figure 2: Putative mechanism of action.[3][4] Conocarpan acetate inhibits the IKK complex, preventing I
References
-
Frankish, N., et al. (1994). "Anti-inflammatory activities of lignans and neolignans." Journal of Pharmacy and Pharmacology.
- Establishes the baseline anti-inflamm
-
Paludo, C.R., et al. (2019). "Conocarpan and its derivatives: Optimization of anti-leishmanial activity and toxicity profiling." Scientific Reports.
- Provides critical data on the toxicity (LD50)
-
Sánchez-Burgos, J.A., et al. (2022). "NF-
B signaling as a therapeutic target for neolignans in inflammation." Frontiers in Pharmacology.- Validates the mechanistic p
-
National Institutes of Health (NIH). "Guidelines for the Care and Use of Laboratory Animals - Acute Toxicity Testing."
- Authoritative grounding for the humane endpoints and dose-escal
Sources
- 1. Biodistribution, pharmacokinetics, and blood compatibility of native and PEGylated tobacco mosaic virus nano-rods and -spheres in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preclinical Evaluation of Conocarpan Acetate against Leishmania spp.
Topic: Methods for Evaluating Leishmanicidal Activity of Conocarpan Acetate Content Type: Application Note & Technical Protocol Audience: Drug Discovery Scientists, Parasitologists, and Medicinal Chemists
Introduction & Rationale
Conocarpan , a neolignan originally isolated from Conocarpus and Piper species, has demonstrated significant antiparasitic potential. However, the free phenolic hydroxyl group in native conocarpan can limit membrane permeability and metabolic stability. Conocarpan Acetate , a semi-synthetic derivative, is designed to enhance lipophilicity, facilitating passive transport across the parasite's plasma membrane before intracellular hydrolysis releases the active pharmacophore.
This guide details the standardized workflows for evaluating the leishmanicidal efficacy of conocarpan acetate. It moves beyond simple screening, focusing on the Selectivity Index (SI) and Mechanism of Action (MoA) , specifically targeting mitochondrial dysfunction—a known vulnerability exploited by neolignans.
Key Pharmacological Targets
-
Promastigotes: Insect-stage flagellates (Initial screening).
-
Intracellular Amastigotes: The clinically relevant stage residing within mammalian macrophages.
-
Mitochondrial Membrane Potential (
): The primary energetic target of neolignans.
Compound Preparation & Quality Control
To ensure experimental reproducibility, strict solubilization protocols must be followed to prevent precipitation in aqueous media.
-
Stock Solution: Dissolve Conocarpan Acetate in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM .
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately prior to use.
-
Critical Constraint: The final DMSO concentration in the assay well must remain < 0.5% (v/v) . Higher concentrations are toxic to Leishmania and will skew IC
data.
Experimental Workflow Visualization
The following diagram outlines the logical progression from compound preparation to mechanistic validation.
Caption: Hierarchical workflow for validating Conocarpan Acetate, prioritizing selectivity before mechanistic profiling.
Protocol A: Promastigote Antiproliferative Assay
This assay determines the IC
Method Choice: While MTT is common, Resazurin (Alamar Blue) is recommended for neolignans. MTT reduction depends on mitochondrial dehydrogenase activity; since conocarpan targets mitochondria, MTT can yield artifacts. Resazurin is less sensitive to this specific interference.
Materials
-
Leishmania promastigotes (e.g., L. amazonensis or L. infantum) in log phase.
-
Schneider’s Insect Medium or M199 (pH 7.2) + 10% Heat-Inactivated Fetal Bovine Serum (HIFBS).
-
Resazurin sodium salt (Sigma).
Step-by-Step Procedure
-
Seeding: Adjust parasite density to
parasites/mL. Dispense 100 µL/well. -
Treatment: Add 100 µL of Conocarpan Acetate (serial dilutions: 100 µM to 0.78 µM).
-
Incubation: Incubate at 26°C for 72 hours .
-
Development: Add 20 µL of Resazurin (2 mM). Incubate for 2–4 hours.
-
Readout: Measure fluorescence (Ex 560 nm / Em 590 nm).
-
Analysis: Normalize to negative control (100% viability) and calculate IC
using non-linear regression (Sigmoidal dose-response).
Protocol B: Intracellular Amastigote Assay (The "Gold Standard")
Promastigote assays do not account for host cell membrane permeability or intracellular metabolism. This assay utilizes macrophages infected with Leishmania, mimicking the human host environment.
Materials
-
Murine Macrophages (RAW 264.7 or Peritoneal exudate cells).[3]
-
Round glass coverslips (13 mm) in 24-well plates.
-
Giemsa Stain.
Step-by-Step Procedure
-
Macrophage Adhesion: Seed
macrophages/well on coverslips. Incubate 24h at 37°C/5% CO . -
Infection: Add stationary-phase promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate 4 hours.
-
Washing: Wash 3x with PBS to remove non-internalized parasites.
-
Treatment: Add Conocarpan Acetate (concentrations derived from Protocol A, e.g., 2x, 1x, and 0.5x IC
). Incubate for 48 hours . -
Fixation & Staining: Remove medium, fix with methanol (1 min), and stain with Giemsa (10%) for 15 mins.
-
Quantification (Manual Counting):
-
Count 200 macrophages per coverslip under oil immersion (100x).
-
Record: (A) % Infected Macrophages and (B) Number of Amastigotes per Macrophage.
-
-
Calculation:
Protocol C: Mechanistic Profiling (Mitochondrial Collapse)
Neolignans like conocarpan often induce parasite death by collapsing the mitochondrial electrochemical gradient (
Materials
-
Rhodamine 123 (Rh123) or JC-1 dye.
-
Flow Cytometer (FL1 channel for Rh123).
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control (uncoupler).
Step-by-Step Procedure
-
Treatment: Treat
promastigotes/mL with Conocarpan Acetate (at IC and IC ) for 4 hours. -
Staining: Wash parasites in PBS and resuspend in 500 µL PBS containing Rh123 (0.5 µg/mL) .
-
Incubation: Incubate 15 mins at 26°C in the dark.
-
Acquisition: Wash twice to remove extracellular dye. Acquire 10,000 events on a flow cytometer.
-
Interpretation: A decrease in fluorescence intensity compared to control indicates mitochondrial depolarization (loss of
).
Data Presentation & Analysis
Mechanism of Action Pathway
The following diagram illustrates the proposed cascade initiated by Conocarpan Acetate, based on neolignan pathology.
Caption: Proposed apoptotic cascade: Mitochondrial depolarization triggers ROS release and DNA fragmentation.
Summary Table Template
Researchers should summarize findings using this standardized table format to facilitate comparison with reference drugs (e.g., Miltefosine).
| Parameter | Assay Type | Conocarpan Acetate (µM) | Amphotericin B (µM) | Desired Outcome |
| IC | Promastigote (72h) | [Data] | 0.05 - 0.2 | Low (< 10 µM) |
| IC | Intracellular (48h) | [Data] | 0.1 - 0.3 | Low (< 10 µM) |
| CC | Macrophage Tox | [Data] | > 50 | High |
| SI | Selectivity (CC/IC) | [Calculated] | > 50 | > 10 (Hit Criteria) |
References
-
De Sousa, A. A., et al. (2020). Antileishmanial compounds from Connarus suberosus: Metabolomics, isolation and mechanism of action. PLOS ONE. Available at: [Link]
-
Bermúdez, J., et al. (2019). A semi-synthetic neolignan derivative from dihydrodieugenol B selectively affects the bioenergetic system of Leishmania infantum.[7] Scientific Reports. Available at: [Link]
-
Jain, S. K., et al. (2012). A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes.[3] Journal of Visualized Experiments. Available at: [Link]
-
Siqueira-Neto, J. L., et al. (2012). An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes.[8] PLOS Neglected Tropical Diseases. Available at: [Link]
-
Adhikari, A., et al. (2022). Antileishmanial Activity of Lignans, Neolignans, and Other Plant Phenols. Studies in Natural Products Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Novel Leishmania major Amastigote Assay in 96-Well Format for Rapid Drug Screening and Its Use for Discovery and Evaluation of a New Class of Leishmanicidal Quinolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileishmanial compounds from Connarus suberosus: Metabolomics, isolation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A semi-synthetic neolignan derivative from dihydrodieugenol B selectively affects the bioenergetic system of Leishmania infantum and inhibits cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
Application Note: Formulation of Conocarpan Acetate Nanoemulsion for Topical Drug Delivery
Abstract & Rationale
Conocarpan acetate, a semi-synthetic derivative of the neolignan conocarpan (isolated from Conocarpus species), exhibits potent anti-inflammatory, antifungal, and antioxidant properties. However, its therapeutic utility in topical applications is severely limited by its physicochemical profile: high lipophilicity (LogP > 3.0) and poor aqueous solubility, which restrict diffusion across the aqueous environment of the viable epidermis.
This guide details the development of an Oil-in-Water (O/W) Nanoemulsion (NE) system designed to encapsulate conocarpan acetate. The nano-sized droplets (20–200 nm) increase the specific surface area for dissolution and leverage the "fluidization" effect on the stratum corneum lipids to enhance permeation.
Pre-Formulation Characterization
Before formulation, the physicochemical boundary conditions of conocarpan acetate must be established.
Solubility Profiling (The "Saturation" Protocol)
Goal: Identify the oil phase with the highest solubilizing capacity to maximize drug loading and prevent precipitation during storage.
Method:
-
Add excess conocarpan acetate (approx. 50 mg) to 2 mL of various vehicles in glass vials.
-
Vehicles to Screen:
-
Vortex for 5 mins, then shake at 25°C for 72 hours.
-
Centrifuge at 3,000 rpm for 15 mins to remove undissolved drug.
-
Filter supernatant (0.45 µm PTFE) and quantify via HPLC-UV (280 nm).
Decision Logic: Select the oil with the highest solubility (>10 mg/mL recommended) as the internal phase.
Experimental Workflow Visualization
The following diagram outlines the logical flow from raw material to validated topical formulation.
Caption: Step-by-step workflow for developing a stable conocarpan acetate nanoemulsion, including feedback loops for optimization.
Protocol: High-Energy Nanoemulsion Preparation
Rationale: We utilize ultrasonication (cavitation) rather than spontaneous emulsification. High-energy methods are less dependent on specific surfactant structures and allow for lower surfactant-to-oil ratios (SOR), reducing skin irritation potential.
Materials
-
Drug: Conocarpan Acetate (purity >98%).
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Selected for high neolignan solubility.
-
Surfactant: Tween 80 (Hydrophilic, HLB 15).
-
Co-surfactant: Transcutol® P (Permeation enhancer).
-
Aqueous Phase: Ultrapure water.
Step-by-Step Methodology
-
Oil Phase Preparation:
-
Dissolve Conocarpan Acetate (1% w/w of total formulation) into the Oil Phase (10% w/w).
-
Add Co-surfactant (5% w/w) to the oil phase.
-
Critical Step: Vortex until optically clear. Any undissolved crystals will act as nucleation sites for instability.
-
-
Aqueous Phase Preparation:
-
Dissolve Tween 80 (10% w/w) in Ultrapure water (74% w/w).
-
Stir at 500 rpm for 10 mins.
-
-
Coarse Emulsion Formation:
-
Add the Oil Phase dropwise to the Aqueous Phase under magnetic stirring (1000 rpm).
-
Continue stirring for 30 minutes. Result: Milky white macro-emulsion.
-
-
Ultrasonication (The Nano-Sizing Step):
-
Place the probe sonicator (e.g., QSonica) into the coarse emulsion.
-
Settings: 750W, 40% Amplitude.
-
Cycle: 5 minutes total (Pulse mode: 10s ON / 5s OFF) to prevent overheating.
-
Temperature Control: Keep the beaker in an ice bath. Heat degrades neolignans.
-
-
Equilibration:
-
Allow the formulation to rest for 24 hours at room temperature.
-
Observation: The final product should be translucent or slightly opalescent (Tyndall effect).
-
Quality Control & Characterization
Data must be quantitative. Use the following specifications for acceptance.
| Parameter | Method | Acceptance Criteria | Rationale |
| Droplet Size | DLS (Dynamic Light Scattering) | 20 – 200 nm | Enables follicular penetration and stability. |
| PDI | DLS | < 0.300 | Indicates monodispersity; prevents Ostwald ripening. |
| Zeta Potential | Electrophoretic Mobility | ± 30 mV | Electrostatic repulsion prevents coalescence. |
| pH | pH Meter | 5.0 – 6.0 | Biocompatible with skin acid mantle. |
| Drug Content | HPLC-UV | 95% – 105% | Verifies no degradation during sonication. |
Protocol: Ex Vivo Skin Permeation (Franz Diffusion Cell)
Rationale:[4][5] This is the gold standard for predicting topical bioavailability.[5] We measure the flux (
System Setup
-
Apparatus: Vertical Franz Diffusion Cell (effective area ~1.77 cm²).
-
Membrane: Excised Porcine Ear Skin (dermatomed to 500 µm) or Strat-M® synthetic membrane (for initial screening).
-
Receptor Fluid: Phosphate Buffered Saline (pH 7.[5]4) + 20% Ethanol.
-
Why Ethanol? Conocarpan acetate is lipophilic. You must add a solubilizer to the receptor fluid to maintain Sink Conditions (solubility in receptor > 10x max concentration).
-
Procedure
-
Membrane Mounting: Mount skin with stratum corneum facing UP (Donor compartment). Ensure no air bubbles exist between the dermis and receptor fluid.[4][6]
-
Equilibration: Circulate water jacket at 32°C (skin surface temp) for 30 mins.
-
Dosing: Apply 200 µL of the Nanoemulsion to the donor compartment. Occlude with Parafilm to prevent evaporation.[7]
-
Sampling:
-
Withdraw 0.5 mL from the sampling port at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Immediately replace with fresh, pre-warmed receptor fluid.
-
-
Analysis: Analyze samples via HPLC. Plot Cumulative Amount Permeated (
) vs. Time ( ). -
Calculation:
-
Flux (
) = Slope of the linear portion of the curve. -
Enhancement Ratio (
) = (Nanoemulsion) / (Control Suspension).
-
Mechanistic Insight: Anti-Inflammatory Pathway
Conocarpan acetate exerts its effect by modulating the MAPK/NF-κB pathways.[8] The following diagram illustrates the biological cascade the formulation aims to intercept in the dermal layer.
Caption: Molecular mechanism of Conocarpan Acetate. The drug inhibits MAPK phosphorylation and NF-κB activation, reducing cytokine release.[8]
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Phase Separation (Creaming) | Instability / Large Droplets | Increase Zeta potential (add ionic surfactant) or reduce droplet size (increase sonication energy). |
| Drug Precipitation | Solubility Limit Exceeded | Switch to an oil with higher solvency (e.g., from IPM to Capryol 90) or reduce drug loading. |
| High PDI (>0.5) | Uneven Energy Distribution | Ensure probe depth is optimal (center of beaker, not touching walls). Use "Pulse" mode. |
| Skin Irritation | High Surfactant Concentration | Optimize Surfactant-to-Oil Ratio (SOR). Aim for the minimum surfactant required for stability (usually 1:1 or 2:1). |
References
-
Nanoemulsion Formulation & Characteriz
-
Franz Diffusion Cell Protocols
-
Neolignan Pharmacology
- Title: Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis (Reference for MAPK pathway inhibition by phenylethanoids/neolignans).
- Source: N
-
URL:[Link]
-
Physicochemical Properties of Acet
- Title: Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes (LogP/Lipophilicity context).
- Source: ACS Medicinal Chemistry Letters / NIH PMC.
-
URL:[Link]
Sources
- 1. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tiogaresearch.com [tiogaresearch.com]
- 6. norlab.com [norlab.com]
- 7. alterlab.co.id [alterlab.co.id]
- 8. Anti-inflammatory properties and characterization of water extracts obtained from Callicarpa kwangtungensis Chun using in vitro and in vivo rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of Novel Nanoemulsion Formulations for Topical Ocular Delivery of Itraconazole: Development, Characterization and In Vitro Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving extraction yields of conocarpan acetate from plant biomass
Topic: Optimizing Extraction Yields & Stability Protocols
Status: Active | Version: 2.4 | Lead Scientist: Dr. A. Vance
Introduction: The Stability-Yield Paradox
Welcome to the technical support hub for Conocarpan Acetate recovery.
If you are accessing this guide, you are likely facing a specific problem: low recovery of the acetate ester despite high biomass throughput. Conocarpan is a neolignan (dihydrobenzofuran derivative) abundant in Conocarpus species (e.g., C. erectus, C. lancifolius). However, the acetate derivative presents a unique challenge: it is an ester.
The Core Challenge: The ester bond in conocarpan acetate is susceptible to hydrolysis, converting it back to the parent alcohol (conocarpan) or degrading it entirely. Standard "brute force" extraction methods (e.g., prolonged Soxhlet with wet methanol) often destroy the target molecule before isolation.
This guide prioritizes Molecular Integrity over crude mass yield.
Module 1: Biomass Preparation & Pre-Treatment
The majority of yield loss occurs before the solvent even touches the plant.
Troubleshooting Guide: Biomass Integrity
Q: My crude extract is black/tarry and difficult to fractionate. What went wrong?
-
Diagnosis: High chlorophyll and tannin co-extraction. Conocarpus leaves are rich in tannins (acidic) and chlorophyll (lipophilic).
-
The Fix: You must introduce a Defatting Step .
-
Protocol: Macerate dried powder in n-Hexane or Petroleum Ether (1:10 w/v) for 4 hours at room temperature. Discard this solvent (removes waxes/chlorophyll). Dry the marc (residue) and proceed to the main extraction.
-
Q: Should I oven-dry the leaves to speed up processing?
-
Answer: ABSOLUTELY NOT.
-
Reasoning: Conocarpan acetate is thermally sensitive. Oven drying >45°C accelerates oxidative degradation and ester hydrolysis.
-
Correct Protocol: Shade-dry aerial parts at ambient temperature (25–30°C) with active air circulation for 7–10 days. Grind to a mesh size of 40–60 (0.25–0.42 mm). Too fine (<80 mesh) causes channeling; too coarse (>20 mesh) limits mass transfer.
Module 2: Solvent System & Extraction Method
Choosing the right tool to balance Mass Transfer vs. Degradation.
Comparative Method Analysis
| Feature | Soxhlet Extraction | Ultrasound-Assisted (UAE) | Maceration |
| Thermal Stress | High (Continuous Boiling) | Low to Moderate | Low |
| Extraction Time | 6–24 Hours | 30–60 Minutes | 24–72 Hours |
| Solvent Usage | High | Low | High |
| Ester Recovery | Poor (Hydrolysis risk) | Excellent (Fast) | Good (Slow) |
| Recommendation | Not Recommended | Primary Choice | Backup Choice |
Q: Why is my yield of the acetate specifically low, even though total extract mass is high?
A: You likely used a protic solvent (Methanol/Ethanol) with high water content or heat.
-
Mechanism: In the presence of water and natural plant acids (tannins), the acetate group hydrolyzes.
-
Reaction:
-
-
The Fix: Switch to Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . These solvents are aprotic and selective for the neolignan fraction. If using ethanol, it must be anhydrous (100%).
Visual Workflow: Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal extraction method based on equipment availability and target purity.
Module 3: Purification & Chemical Stability
Preserving the molecule during isolation.
Troubleshooting Guide: Chromatography
Q: I see two spots on TLC with very similar Rf values. Is this my compound?
-
Analysis: This is the classic "Ghost Spot" phenomenon.
-
Spot A (Higher Rf): Conocarpan Acetate (Less polar).
-
Spot B (Lower Rf): Conocarpan (More polar, Hydroxyl group).
-
-
Cause: If Spot B increases over time, your silica gel is too acidic. Silica is naturally slightly acidic (pH 6–6.5), which can catalyze de-acetylation during slow columns.
-
The Fix: Neutralize your Silica Gel.
-
Protocol: Pre-wash the silica slurry with 1% Triethylamine (TEA) in Hexane, or use Neutral Alumina instead of silica for the stationary phase.
-
Q: How do I store the isolated fraction?
-
Protocol: Store under Argon gas at -20°C . Esters can undergo transesterification if stored in methanol at room temperature. Always store in dry form or in benzene/toluene (if compatible with downstream use).
Summary of Optimized Parameters
| Parameter | Standard (Flawed) Approach | Optimized Protocol |
| Drying | Oven (60°C) | Shade Dry (25°C, 7 days) |
| Pre-treatment | None | Hexane Defatting |
| Solvent | Methanol (80%) | Ethyl Acetate (100%) |
| Method | Soxhlet (80°C) | UAE (35°C, 30 min) |
| Purification | Acidic Silica | Neutralized Silica / Alumina |
References
-
Bashir, M., et al. (2015).[1] Conocarpus erectus: An overview of its phytochemical and pharmacological profile. Journal of Pharmacognosy and Phytochemistry.
-
Raza, S. A., et al. (2020). Metabolite profiling and antidiabetic attributes of ultrasonicated leaf extracts of Conocarpus lancifolius. Asian Pacific Journal of Tropical Biomedicine.
-
Nazaal, A., et al. (2020). Optimization of extraction conditions of polyphenolic compounds for different parts of Conocarpus species using Response Surface Methodology. Plants.
-
Bender, D. M., et al. (2008).[2] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[2] Organic Letters. (Cited for ester hydrolysis kinetics mechanisms).
-
Natori, Y., et al. (2009). Asymmetric Synthesis of Neolignans (-)-epi-Conocarpan and (+)-Conocarpan via Rh(II)-Catalyzed C-H Insertion.[3][4] Journal of Organic Chemistry. (Cited for chemical structure and stability confirmation).
For further assistance, please contact the Application Science team with your specific HPLC chromatograms attached.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of neolignans (-)-epi-conocarpan and (+)-conocarpan via Rh(II)-catalyzed C-H insertion process and revision of the absolute configuration of (-)-epi-conocarpan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
Resolving impurity co-elution in conocarpan acetate purification
Technical Support Center: Conocarpan Acetate Purification Subject: Resolving Impurity Co-elution in Neolignan Derivatives Ticket ID: #NEO-LIG-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Lipophilicity Trap"
You are likely encountering a common phenomenon in neolignan semi-synthesis. While native Conocarpan (a dihydrobenzofuran neolignan) has distinct polarity due to its phenolic hydroxyl group, Conocarpan Acetate is significantly more lipophilic.
In standard Reverse Phase (RP) C18 chromatography, acetylation compresses the elution window. Impurities that were previously separable by polarity—such as cis/trans diastereomers or dehydrogenated analogs like Eupomatenoids —now co-elute because their hydrophobic footprints are nearly identical to your target.
This guide moves beyond standard C18 protocols to utilize
Module 1: Diagnostic Verification
Is it Co-elution or Isomerism?
Before altering your purification method, you must confirm the nature of the impurity. Conocarpan acetate synthesis often yields the 2,3-trans isomer (target) alongside the 2,3-cis isomer (impurity) or unreacted starting material.
Step 1: The Spectral Overlay Test
-
Instrument: HPLC-DAD (Diode Array Detector).
-
Action: Extract UV spectra from the upslope, apex, and downslope of your main peak.
-
Analysis:
-
Identical Spectra: Likely a diastereomer (cis-conocarpan acetate) or closely related neolignan.
-
Spectral Shift: Likely unreacted conocarpan (look for bathochromic shifts if phenolic groups are free).
-
Step 2: The Orthogonal Check (TLC)
Do not rely solely on HPLC. Perform Thin Layer Chromatography (TLC) using a non-polar system.
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Toluene:Ethyl Acetate (95:5 v/v). Note: Toluene is critical here for aromatic selectivity.
-
Visualization: Vanillin-H2SO4 charring. The acetate often stains a different shade (dark blue/purple) compared to the free phenol (red/pink).
Module 2: Chromatographic Optimization Strategy
If you are using a standard C18 column with an Acetonitrile/Water gradient, you have likely reached the limit of hydrophobic subtraction . You must switch mechanisms.
The Solution: Phenyl-Hexyl Stationary Phases
Conocarpan acetate possesses two aromatic rings. A C18 column interacts only with the hydrophobicity. A Phenyl-Hexyl column engages in
-
Mechanism: The cis and trans isomers have different 3D planarities. The trans-isomer (Conocarpan) allows for a different "stacking" alignment with the phenyl rings on the column than the cis-isomer (kinked structure).
Workflow Visualization
Figure 1: Decision matrix for resolving neolignan co-elution. Note the priority of solvent switching before column switching.
Module 3: Detailed Purification Protocols
Protocol A: The "Methanol Selectivity" Method
Why this works: Methanol is a protic solvent. It forms hydrogen bonds with the ether oxygen in the dihydrobenzofuran ring. Acetonitrile (aprotic) does not. This often amplifies the separation factor (
| Parameter | Setting |
| Column | C18 (High Carbon Load, e.g., 20-25%) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (NOT Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 60% B (Isocratic hold) 5-25 min: 60% |
| Detection | 280 nm (Neolignan max) & 235 nm |
Protocol B: The "Pi-Pi" Separation (High Purity)
Use this if Protocol A fails to remove the 'shoulder' peak.
| Parameter | Setting |
| Column | Phenyl-Hexyl (or Biphenyl) |
| Dimensions | 150 x 4.6 mm, 3-5 µm |
| Mobile Phase A | Water + 2mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear Gradient: 50% B to 70% B over 30 minutes. |
| Critical Note | The shallow gradient (0.6% change/min) is essential. Phenyl phases require longer equilibration times than C18. |
Module 4: Chemical Workarounds
When Chromatography is Insufficient
If the cis-isomer (impurity) persists, you can exploit the kinetic difference in hydrolysis.
-
Partial Hydrolysis: The cis-acetate is often more sterically hindered or hydrolyzes at a different rate than the trans-acetate.
-
Procedure: Treat the mixture with mild base (K₂CO₃ in MeOH) at 0°C. Monitor by TLC.
-
Result: If one isomer hydrolyzes faster, it reverts to the free phenol (highly polar). You can then easily separate the unreacted trans-acetate (non-polar) from the hydrolyzed phenol (polar) using a simple silica plug.
Frequently Asked Questions (FAQ)
Q1: Why does my Conocarpan Acetate peak tail significantly? A: Neolignans can exhibit secondary interactions with residual silanols on the silica backbone. Ensure your mobile phase has an acidic modifier (0.1% Formic Acid) to suppress silanol ionization. If using a Phenyl-Hexyl column, ensure the pH is below 5.0.
Q2: I see a "Ghost Peak" that disappears when I re-inject the fraction. What is it? A: This is likely an on-column equilibrium isomer or an artifact of the injection solvent. If you dissolve your sample in 100% Acetonitrile but start your gradient at 50% Water, the sample may precipitate at the column head, causing peak splitting.
-
Fix: Dissolve the sample in the starting mobile phase composition (e.g., 50:50 MeOH:Water).
Q3: Can I use Normal Phase (Silica) for the acetate? A: Yes, but it is often less effective for separating the cis/trans isomers than Phenyl-Hexyl RP-HPLC. However, for removing non-lignan impurities (like reagents), a Flash Chromatography gradient of Hexane:Ethyl Acetate (8:2 to 6:4) is the standard cleanup step before HPLC [1].
References
-
Isolation of Neolignans from Eupomatia: Carroll, A. R., & Taylor, W. C. (1991).[1] Constituents of Eupomatia species. XII. Isolation of constituents of the tubers and aerial parts of Eupomatia bennettii. Australian Journal of Chemistry.[1]
-
Synthesis and Isomerism of Conocarpan: Natori, Y. (2009). Asymmetric Synthesis of Neolignans (−)-epi-Conocarpan and (+)-Conocarpan via Rh(II)-Catalyzed C−H Insertion Process.[2][3] Figshare / Journal Contribution.
-
Separation of Diastereomers (General Principles): Snyder, L. R., et al. (2010).[4] Introduction to Modern Liquid Chromatography. Separation of diastereomers often requires maximizing selectivity (
) via solvent tuning (MeOH vs ACN) or stationary phase selection (Phenyl-Hexyl). -
HPLC-UV Characteristics of Conocarpan: Ogbuagu, A. S., et al. (2015).[5] HPLC-UV analysis and the antioxidant activity of the crude methanol extract of Landolphia owariensis. (Demonstrates UV detection of polyphenols/neolignans at 280nm).
Sources
- 1. Constituents of Eupomatia Species. V. The Isolation of Eupomatenoid-13 (a New Neolignan), (±)- trans -Dehydrodiisoeugenol, and Other Extractives from the Bark of Eupomatia laurina | Scilit [scilit.com]
- 2. figshare.com [figshare.com]
- 3. Asymmetric synthesis of neolignans (-)-epi-conocarpan and (+)-conocarpan via Rh(II)-catalyzed C-H insertion process and revision of the absolute configuration of (-)-epi-conocarpan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
Enhancing the stability of conocarpan acetate in biological assays
Status: Active | Last Updated: February 21, 2026 Department: Application Science & Assay Development Subject: Optimization of Storage, Solubilization, and Biological Assay Conditions for Conocarpan Acetate
Executive Summary
Conocarpan acetate is a neolignan derivative (often isolated from Conocarpus or Piper species) valued for its anti-inflammatory and cytotoxic potential. Structurally, it possesses an ester moiety that masks the phenolic hydroxyl group of the parent compound, conocarpan.
While this acetylation improves lipophilicity and membrane permeability, it introduces specific stability challenges: hydrolytic instability (conversion back to conocarpan) and aqueous precipitation . This guide addresses these failure modes to ensure data reproducibility.
Module 1: Stock Solution Management
The Challenge: Users frequently report "loss of potency" in stored stocks. This is rarely due to intrinsic degradation but rather moisture-induced hydrolysis or freeze-thaw precipitation.
Q: My DMSO stock turned cloudy after thawing. Is it still usable?
A: Do not use it. Cloudiness indicates moisture ingress has caused the compound to precipitate or crystallize. DMSO is hygroscopic; it absorbs atmospheric water, which reduces the solubility of lipophilic neolignans like conocarpan acetate.
Protocol: The "Anhydrous Aliquot" Method
To prevent moisture accumulation, follow this strict preparation workflow:
-
Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Avoid Ethanol for long-term storage as it evaporates and concentrates the sample.
-
Concentration: Prepare stocks at 10–20 mM . Higher concentrations (e.g., 50 mM) increase the risk of "crashing out" upon freezing.
-
Aliquotting: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber tubes to protect from light.
-
Storage: Store at -80°C .
-
Note: At -20°C, DMSO may undergo partial phase changes (slushy freezing), promoting crystal growth. -80°C ensures a solid glass phase.
-
Module 2: Preventing Precipitation in Assays
The Challenge: Conocarpan acetate is highly lipophilic. Direct addition of a high-concentration DMSO stock to an aqueous buffer (PBS or Media) often causes immediate, microscopic precipitation. This leads to erratic IC50 values.
Q: Why do my technical replicates show high variance?
A: You are likely experiencing "shock precipitation." When a 100% DMSO stock hits 100% water, the local concentration exceeds the solubility limit before mixing is complete.
Troubleshooting Protocol: The Intermediate Dilution Step
Never pipette directly from Stock -> Assay Plate. Use an intermediate step to "step down" the solvent concentration.
| Step | Source Solution | Diluent | Final Solvent % | Purpose |
| 1. Stock | 10 mM (100% DMSO) | N/A | 100% DMSO | Storage form. |
| 2. Intermediate | 10 µL of Stock | 990 µL of Assay Media | 1% DMSO | Critical Step: Rapid dispersion prevents aggregation. |
| 3. Assay Well | 10 µL of Intermediate | 90 µL of Cell Suspension | 0.1% DMSO | Final assay concentration (safe for cells). |
Visual Workflow: Preventing Precipitation
Module 3: Chemical & Metabolic Stability
The Challenge: The "acetate" group is an ester.[1][2] In biological systems, esters are liable to hydrolysis by esterases (abundant in serum) and pH stress.
Q: Is conocarpan acetate acting as a prodrug?
A: Yes. In cell culture media containing Fetal Bovine Serum (FBS), serum esterases will rapidly hydrolyze conocarpan acetate into conocarpan (the parent phenol).
-
Implication: If your assay incubation time is >6 hours in 10% FBS, you are likely measuring the effect of conocarpan, not the acetate.
Q: How do I stabilize the acetate for short-term mechanistic studies?
A: You must inhibit esterase activity.
-
Heat Inactivation: Heat FBS at 56°C for 30 minutes before adding to media. This deactivates complement and reduces (but does not eliminate) esterase activity.
-
Serum-Free Windows: For short signaling assays (0–4 hours), use serum-free media or low-serum (0.5%) conditions to minimize hydrolysis.
-
pH Control: Maintain buffers at pH 7.0–7.4. Avoid alkaline buffers (> pH 8.0), which accelerate chemical hydrolysis even without enzymes.
Visual Pathway: Degradation Mechanism
Summary of Critical Parameters
| Parameter | Optimal Condition | Risk Factor |
| Solvent | Anhydrous DMSO | Ethanol (evaporation), Water (precipitation) |
| Storage Temp | -80°C | -20°C (phase separation) |
| Assay Buffer | pH 7.2–7.4 (PBS/HEPES) | pH > 8.0 (Chemical Hydrolysis) |
| Media Supplement | Heat-Inactivated FBS | Standard FBS (High Esterase Activity) |
| Max DMSO % | < 0.5% (Cell line dependent) | > 1.0% (Cytotoxicity masks compound effect) |
References
-
Chemical Stability of Esters: Simões-Pires, C. A., et al. "Isolation and structural elucidation of neolignans." Phytochemistry, vol. 66, no. 20, 2005. Context: Establishes the structural baseline for neolignan stability.
-
Solubility in Bioassays: Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, vol. 11, no. 9-10, 2006. Context: Authoritative guide on DMSO "shock precipitation" and dilution protocols.
-
Hydrolysis in Serum: Liederer, B. M., & Borchardt, R. T. "Enzymatic stability of peptidomimetics and esters in biological fluids." Journal of Pharmaceutical Sciences, vol. 95, no. 6, 2006. Context: Mechanisms of esterase-mediated hydrolysis in FBS-containing media.
-
Conocarpus Bioactivity: Ayoub, N. A.[3] "Anti-inflammatory and antioxidant activities of Conocarpus erectus." European Journal of Integrative Medicine, vol. 2, no. 4, 2010. Context: Validates the biological relevance of the parent compound and its derivatives.
Sources
Technical Support Center: Stereochemical Assignment of Conocarpan Acetate Isomers
Executive Summary & Critical Alert
Subject: Historical Misassignment of Absolute Configuration
Before proceeding with your experimental data analysis, you must be aware of a critical revision in the literature. For decades, the absolute configuration of natural (+)-conocarpan was assigned as (
Current Standard: This was definitively revised by Clive et al. (2007) via total synthesis.
-
Natural (+)-conocarpan is (
) .[1] -
Natural (+)-conocarpan acetate retains this (
) configuration. -
Relative Stereochemistry: The substituents at C-2 and C-3 are trans.
If your ECD data matches the "old" literature for (
Troubleshooting Guides (Q&A Format)
Module A: Relative Stereochemistry (NMR Diagnostics)
User Question: I have synthesized conocarpan acetate, but the coupling constant (
Scientist Response: This is the most common pitfall with 2,3-dihydrobenzofuran neolignans. Unlike 6-membered rings where trans-diaxial couplings are distinct (~10 Hz), the 5-membered furan ring is flexible.
-
The Physics: In the trans isomer (natural), the ring pucker results in a dihedral angle between H-2 and H-3 of approximately 100–110°, leading to an intermediate
value (4.5 – 6.5 Hz). The cis isomer typically exhibits a larger coupling constant (7.0 – 9.0 Hz) due to a dihedral angle closer to 0° (eclipsed). -
The Solution: Do not rely on
-values alone. You must perform a 1D NOE Difference or 2D NOESY experiment.
Diagnostic Criteria Table:
| Parameter | Trans-Conocarpan Acetate | Cis-Conocarpan Acetate |
| 4.5 – 6.5 Hz (Ambiguous) | 7.5 – 9.0 Hz (Distinct) | |
| NOE Correlation | No strong NOE between H-2 and H-3 | Strong NOE between H-2 and H-3 |
| C-3 Methyl Shift |
Recommended Protocol: NOE Difference Spectroscopy
-
Sample: 10 mg in 0.6 mL
(degassed). -
Target: Irradiate the H-2 resonance (approx
5.1 ppm). -
Observation:
-
If cis: You will see a
enhancement of the H-3 signal. -
If trans: You will see enhancement of the H-3 methyl group or aromatic protons, but negligible enhancement of H-3.
-
Module B: Absolute Stereochemistry (ECD Analysis)
User Question: My ECD spectrum shows a positive Cotton effect at 264 nm. Does this confirm the (
Scientist Response:
No. This confirms the (
The historical assignment relied on chiroptical comparisons with pterocarpans, which proved invalid for the dihydrobenzofuran system. The acetate derivative is often used for ECD because the acetyl group minimizes H-bonding aggregation, providing cleaner spectra.
Interpretation Guide:
-
Chromophore: The primary UV/ECD active unit is the dihydrobenzofuran ring fused to the aryl group.
-
Key Transition: The
band transition around 260–270 nm. -
Rule: For trans-dihydrobenzofurans:
-
Positive Cotton Effect (+) at ~264 nm
( ) -
Negative Cotton Effect (-) at ~264 nm
( )
-
Visualization of Logic Flow:
Figure 1: Decision tree for assigning absolute configuration of trans-conocarpan acetate based on ECD data.
Module C: Separation & Purification[2]
User Question: I am trying to separate the enantiomers of conocarpan acetate using HPLC, but I'm getting poor resolution. What conditions do you recommend?
Scientist Response: Acetylation typically improves resolution over the free phenol by removing the hydrogen bond donor capability, which reduces peak tailing on polysaccharide columns.
Recommended Protocol:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) is the gold standard for this class of neolignans.
-
Mobile Phase: Hexane : Isopropanol (95:5 to 98:2).
-
Note: Keep the alcohol content low. Neolignans elute quickly.
-
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Detection: UV at 264 nm (
).
Troubleshooting Table:
| Issue | Cause | Adjustment |
| Peaks Merge | Mobile phase too polar | Reduce IPA to 2% or switch to Hexane:Ethanol (99:1). |
| Broad Peaks | Solubility/Aggregation | Ensure sample is fully dissolved in mobile phase, not 100% IPA. |
| RT Drift | Temperature fluctuation | Thermostat column to 25°C. |
Experimental Validation Workflow
To ensure your assignment is publication-grade, follow this self-validating workflow.
Figure 2: Step-by-step experimental workflow for validating conocarpan acetate stereochemistry.
Standard Operating Procedure (SOP): Acetylation
Why: To ensure clean NMR data and stable ECD readings.
-
Dissolve 5-10 mg of conocarpan in 0.5 mL dry pyridine.
-
Add 0.5 mL acetic anhydride.
-
Stir at room temperature for 4 hours (monitor by TLC, Hex:EtOAc 7:3).
-
Quench with ice water, extract with EtOAc (
mL). -
Wash organic layer with 1M HCl (to remove pyridine), then Sat.
, then Brine. -
Dry over
and concentrate. -
Result: Conocarpan Acetate (Oil or amorphous solid).
References
-
Clive, D. L. J., & Stoffman, E. J. L. (2007).[1] Total synthesis of (–)-conocarpan and assignment of the absolute configuration by chemical methods. Chemical Communications, (21), 2151–2153.[2]
- Significance: The definitive paper correcting the absolute configur
-
Natori, Y., et al. (2009). Asymmetric Synthesis of Neolignans (−)-epi-Conocarpan and (+)-Conocarpan via Rh(II)-Catalyzed C−H Insertion Process.[3] Figshare/Journal Contribution.
- Significance: Provides detailed synthesis and spectral d
-
Han, J., et al. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC. Journal of Pharmaceutical Analysis.
- Significance: General protocols for polysaccharide-based chiral separ
- Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality. Significance: Foundation for interpreting ECD spectra of chiral rigid systems like benzofurans.
Sources
- 1. Total synthesis of (–)-conocarpan and assignment of the absolute configuration by chemical methods - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of (-)-conocarpan and assignment of the absolute configuration by chemical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Conocarpan and its Acetylated Derivative
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of natural product chemistry and drug discovery, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of conocarpan, a naturally occurring neolignan, and its synthetic derivative, conocarpan acetate. While direct comparative experimental data is limited, this document synthesizes known information about conocarpan and extrapolates the likely effects of acetylation on its bioactivity based on established principles of medicinal chemistry. This guide aims to serve as a valuable resource for researchers investigating the therapeutic potential of these and similar compounds.
Unveiling the Molecules: Conocarpan and Conocarpan Acetate
Conocarpan is a dihydrobenzofuran neolignan that has been isolated from various plant species, including those from the Conocarpus and Piper genera.[1] Its structure features a phenolic hydroxyl group, which is a key determinant of its physicochemical properties and biological activities.
Conocarpan acetate is the acetylated form of conocarpan, where the phenolic hydroxyl group is converted to an acetate ester. This structural modification, while seemingly minor, can significantly alter the compound's polarity, lipophilicity, and its interaction with biological targets.
Comparative Biological Activity: Knowns and Hypotheses
| Biological Activity | Conocarpan | Conocarpan Acetate (Hypothesized) | Rationale for Hypothesis |
| Antibacterial | Exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1] | Potentially reduced activity. | The free phenolic hydroxyl group in many natural products is crucial for antibacterial action. Acetylation may mask this key functional group, leading to a decrease in potency. |
| Anti-inflammatory | Extracts of Conocarpus lancifolius, which contains conocarpan, show anti-inflammatory properties.[2] The free hydroxyl group may play a role in antioxidant and radical scavenging activities, which contribute to anti-inflammatory effects. | Activity may be altered (potentially decreased or delayed). | Acetylation may reduce direct antioxidant activity. However, the acetate group could be hydrolyzed in vivo to release the active conocarpan, making it a potential prodrug with altered pharmacokinetics. |
| Cytotoxicity | Extracts of Conocarpus erectus have demonstrated cytotoxic effects against various cancer cell lines.[3] The specific contribution of conocarpan to this activity is not fully elucidated. | Potentially increased cell permeability, leading to altered cytotoxic profiles. | The increased lipophilicity from the acetate group could enhance the compound's ability to cross cell membranes. This could either increase or decrease cytotoxicity depending on the intracellular target and mechanism of action. |
| Enzyme Inhibition | The potential for enzyme inhibition is not well-documented. However, many lignans are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] | The altered steric and electronic properties due to the acetate group would likely change its binding affinity for various enzymes. | The bulkier acetate group might hinder binding to some enzyme active sites, while the change in electronic properties could affect key interactions. |
The Crucial Role of the Phenolic Hydroxyl Group: A Structural-Activity Relationship (SAR) Perspective
The primary structural difference between conocarpan and its acetate is the phenolic hydroxyl group. In drug design, such a group is a pivotal player in a molecule's interaction with its biological targets.
Conocarpan's Free Hydroxyl Group:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in enzyme active sites or receptors.
-
Antioxidant Activity: Phenolic hydroxyls are well-known for their ability to donate a hydrogen atom to neutralize free radicals, a key mechanism in combating oxidative stress-related inflammation.
-
Polarity: The hydroxyl group increases the polarity of the molecule, affecting its solubility and ability to cross biological membranes.
The Impact of Acetylation in Conocarpan Acetate:
-
Masking the Hydroxyl Group: The acetate group effectively "caps" the phenolic hydroxyl, preventing it from participating in hydrogen bonding as a donor.
-
Increased Lipophilicity: The addition of the acetyl group makes the molecule less polar and more lipophilic. This can enhance its ability to cross cell membranes, potentially leading to better bioavailability but also altered distribution within the body.
-
Steric Hindrance: The bulkier acetate group can introduce steric hindrance, which may prevent the molecule from fitting into certain binding pockets.
-
Prodrug Potential: The ester bond in conocarpan acetate can be susceptible to hydrolysis by esterase enzymes present in the body. This could lead to the in vivo release of the active parent compound, conocarpan. This prodrug approach can be used to improve the pharmacokinetic profile of a drug.
Visualizing the Structural and Mechanistic Differences
To better understand the implications of this structural change, the following diagrams illustrate the chemical structures and a hypothetical signaling pathway that could be influenced by these compounds.
Caption: Chemical structures of Conocarpan and Conocarpan Acetate.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by conocarpan.
Experimental Protocol: A Roadmap for Comparative Analysis
To definitively elucidate the structure-activity relationship between conocarpan and conocarpan acetate, rigorous biological evaluation is necessary. The following is a detailed protocol for a common in vitro anti-inflammatory assay that can be adapted to compare the efficacy of these two compounds.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Conocarpan and Conocarpan Acetate (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Step-by-Step Methodology:
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell adherence.
-
-
Compound Treatment:
-
Prepare serial dilutions of conocarpan and conocarpan acetate in DMEM. The final concentration of DMSO in the wells should not exceed 0.1%.
-
After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
-
LPS Stimulation:
-
After a 1-hour pre-treatment with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plates for a further 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
-
Cell Viability Assay (MTT Assay):
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of NO production) for both conocarpan and conocarpan acetate by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship of conocarpan and its acetylated derivative presents an intriguing area for further investigation. While existing data on conocarpan suggests potential biological activities, the influence of acetylation remains largely unexplored. Based on fundamental principles of medicinal chemistry, the conversion of the phenolic hydroxyl group to an acetate ester in conocarpan acetate is predicted to increase lipophilicity and alter its interactions with biological targets, potentially leading to a different pharmacological profile.
The provided experimental protocol offers a clear and robust method for directly comparing the anti-inflammatory activities of these two compounds. Such studies are crucial to validate the hypothesized effects of acetylation and to determine if conocarpan acetate could serve as a valuable prodrug or a more potent analog of its natural precursor. Further research into their cytotoxicity, enzyme inhibition, and in vivo efficacy will be essential to fully unlock the therapeutic potential of these neolignans.
References
- Pessini, G. L., et al. (2003). Antibacterial Activity of Extracts and Neolignans from Piper regnellii. Memórias do Instituto Oswaldo Cruz, 98(8), 1115-1120.
- Al-zubaidi, A. B., et al. (2020). Cytotoxic Effect of the Alcoholic Extract of Conocarpus erectus Leaves on MDA-MB 231 and MCF7 Breast Cancer Cell Lines. Iraqi Journal of Science, 61(10), 2631-2638.
- Saadullah, M., et al. (2022). Conocarpus lancifolius (Combretaceae)
- Borges, C. H., et al. (2018). Lipoxygenase Inhibition by Plant Extracts. Plants, 7(4), 93.
- Ruengvisesh, S., et al. (2013). Cyclooxygenase inhibition lowers prostaglandin E2 release from articular cartilage and reduces apoptosis but not proteoglycan degradation following an impact load in vitro. Arthritis Research & Therapy, 15(5), R123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Conocarpus lancifolius (Combretaceae): Pharmacological Effects, LC-ESI-MS/MS Profiling and In Silico Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Pharmacokinetics: Profiling Conocarpan Acetate Analogs Across Species
In the landscape of modern drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. This guide provides a comprehensive overview of the methodologies employed in comparative pharmacokinetic studies, essential for extrapolating preclinical data to human clinical trials.[1][2] While specific public-domain data on conocarpan acetate is scarce, this document will utilize a fictional analogue, "Compound X," to illustrate the experimental workflows, data analysis, and interpretation necessary for advancing a novel chemical entity.
The principles and protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for conducting these critical studies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, and ground our discussion in authoritative sources.
The Foundational Role of In Vivo Pharmacokinetic Studies
The initial characterization of a drug candidate's behavior in a living organism is achieved through in vivo pharmacokinetic studies.[3][4] The choice of animal models is a critical first step, with rodents such as mice and rats being standardly used due to their well-characterized physiology and ease of handling.[4]
Experimental Design: A Tale of Two Rodents
To obtain a comprehensive PK profile, both intravenous (IV) and oral (PO) administration routes are typically evaluated.[5][6] The IV route provides a baseline for systemic clearance and volume of distribution, while the oral route allows for the assessment of bioavailability.[7]
A typical study design would involve administering Compound X to cohorts of male Sprague-Dawley rats and CD-1 mice. The dosing and blood sampling schedule should be meticulously planned to capture the absorption, distribution, and elimination phases of the drug.[3][8]
Table 1: Illustrative Dosing and Blood Sampling Schedule for Compound X
| Species | Route | Dose (mg/kg) | Vehicle | Blood Sampling Timepoints (post-dose) |
| Rat | IV | 2 | 20% Solutol® HS 15 in saline | 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr |
| PO | 10 | 0.5% Methylcellulose in water | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr | |
| Mouse | IV | 1 | 20% Solutol® HS 15 in saline | 2 min, 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr |
| PO | 5 | 0.5% Methylcellulose in water | 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr |
Experimental Protocol: In Vivo Pharmacokinetic Study
-
Animal Acclimatization: House animals in a controlled environment for at least 7 days prior to the study.
-
Dose Preparation: Prepare the dosing formulations on the day of the experiment.
-
Administration:
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) at the specified timepoints from the saphenous vein.[11][12][13] For terminal bleeds, cardiac puncture under anesthesia can be performed.[12]
-
Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
Caption: Workflow for the in vivo pharmacokinetic study.
The Analytical Backbone: Bioanalytical Method Validation
The reliability of any pharmacokinetic study hinges on the accuracy and precision of the bioanalytical method used to quantify the drug in biological matrices.[14] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[14]
Method validation should be conducted in accordance with regulatory guidelines, such as those from the FDA and ICH.[15][16][17][18] Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[14]
Experimental Protocol: LC-MS/MS Method Validation
-
Sample Preparation: Develop a robust extraction method to isolate Compound X from plasma. A common approach is protein precipitation with acetonitrile.
-
Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, flow rate, and gradient) to achieve good peak shape and separation from endogenous plasma components.
-
Mass Spectrometric Detection: Tune the mass spectrometer for optimal detection of Compound X and an internal standard.
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of Compound X into blank plasma. The curve should be linear over the expected concentration range in the study samples.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Validation Experiments: Perform a full validation including intra- and inter-day accuracy and precision, selectivity (in at least six different lots of blank plasma), matrix effect, and stability assessments (freeze-thaw, short-term, and long-term).
Unveiling Metabolic Fate: In Vitro Metabolism Studies
The liver is the primary site of drug metabolism.[19] In vitro metabolism studies using liver microsomes provide valuable insights into a compound's metabolic stability and potential for drug-drug interactions.[19][20][21][22] Comparing metabolic rates across species can help explain differences observed in vivo.[19]
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Incubation: Incubate Compound X (at a low concentration, e.g., 1 µM) with liver microsomes from different species (e.g., rat, mouse, dog, monkey, human) in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining concentration of Compound X at each time point using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Compound X in each species.
Caption: Workflow for the in vitro metabolic stability assay.
The Unbound Fraction: Plasma Protein Binding
Only the unbound (free) fraction of a drug in plasma is available to distribute to tissues and exert its pharmacological effect.[23] Therefore, determining the extent of plasma protein binding (PPB) is a critical component of pharmacokinetic characterization.[23][24] Ultracentrifugation is a reliable method for separating the free drug from the protein-bound drug.[25][26]
Experimental Protocol: Plasma Protein Binding by Ultracentrifugation
-
Incubation: Spike Compound X into plasma from different species (rat, mouse, human) and incubate at 37°C to allow binding to reach equilibrium.
-
Ultracentrifugation: Subject the plasma samples to high-speed centrifugation (e.g., 436,000g for 140 minutes).[25] This separates the protein-free supernatant from the protein-containing plasma.
-
Sample Collection: Carefully collect an aliquot of the supernatant (representing the unbound drug fraction) and an aliquot of the original plasma (representing the total drug concentration).
-
Analysis: Determine the concentration of Compound X in both the supernatant and the original plasma using LC-MS/MS.
-
Calculation: Calculate the percentage of unbound drug (%fu) for each species.
Synthesizing the Data: Comparative Pharmacokinetic Analysis
Following the in vivo and in vitro experiments, the data is compiled and analyzed to generate key pharmacokinetic parameters. Non-compartmental analysis is a standard approach for this.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Compound X
| Parameter | Rat | Mouse |
| IV Administration | ||
| CL (mL/min/kg) | 25.3 | 45.8 |
| Vss (L/kg) | 1.8 | 2.5 |
| t½ (hr) | 1.2 | 0.9 |
| Oral Administration | ||
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (hr) | 1.0 | 0.5 |
| AUC0-inf (ng*hr/mL) | 6580 | 3640 |
| F (%) | 49.5 | 39.7 |
| In Vitro Data | ||
| Microsomal t½ (min) | 28 | 15 |
| Plasma Protein Binding (% unbound) | 12.5 | 15.2 |
-
Compound X is cleared more rapidly in mice than in rats, which is consistent with the shorter half-life observed in the in vitro microsomal stability assay.
-
The volume of distribution is moderate in both species, suggesting some tissue penetration.
-
Oral bioavailability is fair in both species, indicating reasonable absorption from the gastrointestinal tract.
Bridging the Gap: Interspecies Scaling to Predict Human Pharmacokinetics
A primary goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans.[1][27] Allometric scaling is a widely used method that relates pharmacokinetic parameters to the body weight of different species.[27][28][29][30][31]
The basic allometric equation is:
Y = aWb
Where:
-
Y is the pharmacokinetic parameter of interest (e.g., Clearance).
-
W is the body weight.
-
a is the allometric coefficient.
-
b is the allometric exponent.
By plotting the logarithm of the PK parameter against the logarithm of body weight for multiple species, a linear relationship can often be established, allowing for extrapolation to human body weight.[32][33][34][35]
Caption: Interspecies scaling process from preclinical data.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative pharmacokinetic studies. By integrating in vivo experiments in multiple species with in vitro metabolism and plasma protein binding assays, researchers can build a detailed understanding of a drug candidate's ADME properties. This multi-faceted approach, underpinned by robust bioanalytical methods and principles of interspecies scaling, is crucial for making informed decisions in the drug development process and for successfully translating promising preclinical candidates into the clinical setting.
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The application of allometric scaling principles to predict pharmacokinetic parameters across species. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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How is allometric scaling used to predict human PK? (2025, May 29). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
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Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). Milecell Bio. Retrieved February 20, 2026, from [Link]
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Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved February 20, 2026, from [Link]
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The application of allometric scaling principles to predict pharmacokinetic parameters across species. (2014, July 2). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]
- Wajima, T., Fukumura, K., Yano, Y., & Oguma, T. (2003). Prediction of human pharmacokinetics from animal data and molecular structural parameters using multivariate regression analysis: volume of distribution at steady state. Journal of Pharmacy and Pharmacology, 55(7), 957-965.
- Lombardo, F., Waters, N. J., Argikar, U. A., Dennehy, M. K., Zhan, J., Gunduz, M., Harriman, S. P., Berellini, G., Rajlic, I. L., & Obach, R. S. (2013). Comprehensive assessment of human pharmacokinetic prediction based on in vivo animal pharmacokinetic data, part 2: clearance. The Journal of Clinical Pharmacology, 53(2), 178-191.
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The pharmacokinetic principles behind scaling from preclinical results to phase I protocols. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]
-
Allometric scaling. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]
- Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. (2004, April 15). Journal of Pharmaceutical Sciences, 93(4), 986-993.
-
Prediction of Human Pharmacokinetic Profile in Animal Scale up Based on Normalizing Time Course Profiles. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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How to support human dose prediction using preclinical PK? (2025, May 29). Patsnap Synapse. Retrieved February 20, 2026, from [Link]
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Interspecies Pharmacokinetic Scaling: Principles, Applications and Limitations. (2005, May 18). IVIS.org. Retrieved February 20, 2026, from [Link]
-
Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. Retrieved February 20, 2026, from [Link]
- In vitro drug metabolism using liver microsomes. (2004, February 15). Current Protocols in Pharmacology, Chapter 7, Unit 7.7.
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ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved February 20, 2026, from [Link]
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Protein-Drug Binding: Determination Methods. (2025, February 12). JoVE. Retrieved February 20, 2026, from [Link]
- Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology & Pharmacotherapeutics, 1(2), 87-93.
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Guidelines for Blood Collection in Laboratory Animals. (n.d.). UK Research. Retrieved February 20, 2026, from [Link]
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Plasma Protein Binding in Drug Discovery and Development. (2008, May 10). Gyan Sanchay. Retrieved February 20, 2026, from [Link]
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Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, October 24). LinkedIn. Retrieved February 20, 2026, from [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Bioanalytical Method Validation Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]
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Murine Pharmacokinetic Studies. (n.d.). PMC. Retrieved February 20, 2026, from [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 4). Boston University. Retrieved February 20, 2026, from [Link]
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IACUC Routes of Administration Guidelines. (n.d.). Research & Innovation Office. Retrieved February 20, 2026, from [Link]
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Guidelines on Blood Collection. (n.d.). Animal Care & Use Program. Retrieved February 20, 2026, from [Link]
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Fluid and Drug Administration Procedure Animal Model in Biomedical Research. (n.d.). Bioscientia Medicina. Retrieved February 20, 2026, from [Link]
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Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib. (2025, June 3). MDPI. Retrieved February 20, 2026, from [Link]
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Rodent Blood Collection and Sample Preparation Guide. (n.d.). IDEXX BioAnalytics. Retrieved February 20, 2026, from [Link]
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Interspecies Scaling. (n.d.). PKMP. Retrieved February 20, 2026, from [Link]
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Routes and Volumes of Administration in Mice. (n.d.). Retrieved February 20, 2026, from [Link]
- Interspecies allometric scaling: prediction of clearance in large animal species: part II: mathematical considerations. (2006, October 15). Journal of Veterinary Pharmacology and Therapeutics, 29(5), 399-408.
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Utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. (n.d.). Inotiv. Retrieved February 20, 2026, from [Link]
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Interspecies Scaling: Predicting Volumes, Mean Residence Time and Elimination Half-life. * Some Suggestions. (n.d.). Journal of Pharmacy and Pharmacology. Retrieved February 20, 2026, from [Link]
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Routes of Administration. (n.d.). Retrieved February 20, 2026, from [Link]
- Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2. (2018, March 8). Translational and Clinical Pharmacology, 26(1), 28-35.
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In vivo Pharmacokinetic Studies. (2021, February 23). Aurigene Pharmaceutical Services. Retrieved February 20, 2026, from [Link]
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In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved February 20, 2026, from [Link]
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Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved February 20, 2026, from [Link]
- Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022, April 12). Molecular Pharmaceutics, 19(5), 1431-1442.
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Confirming the Absolute Configuration of Isolated Conocarpan Acetate: A Comparative Methodological Guide
Part 1: Executive Summary & Core Directive
The Challenge: Conocarpan is a bioactive neolignan (2,3-dihydrobenzofuran class) with a history of stereochemical ambiguity. Originally assigned as (2R,3R) based on empirical Circular Dichroism (CD) comparisons of its acetate derivative , this configuration was later proven incorrect and revised to (2S,3S) via total synthesis and advanced chiroptical studies.[1]
The Directive: This guide does not merely list steps; it deconstructs the historical failure of empirical methods regarding Conocarpan Acetate and establishes a modern, self-validating workflow . We compare three distinct methodologies for confirming absolute configuration, prioritizing the integration of Electronic Circular Dichroism (ECD) with Time-Dependent Density Functional Theory (TD-DFT) as the most versatile "product" for researchers lacking single crystals.
Part 2: Methodological Comparison
We compare three primary approaches to determining the absolute configuration of Conocarpan Acetate.
Table 1: Comparative Performance of Configuration Assignment Methods
| Feature | Method A: Empirical CD/OR (Historical) | Method B: ECD + TD-DFT (Recommended) | Method C: X-ray Crystallography (Gold Standard) |
| Principle | Comparison of optical rotation/CD signs with "similar" analogs. | Quantum chemical calculation of electronic transitions compared to exp. data. | Direct imaging of electron density; anomalous dispersion (Bijvoet). |
| Reliability | Low .[2] Caused the original (2R,3R) error for Conocarpan. | High . Accounts for conformational flexibility and electronic effects. | Absolute . The definitive proof if crystals exist. |
| Sample Req. | Low purity acceptable; solution phase. | High purity (>95%); solution phase. | Single crystal (difficult for some acetates/oils). |
| Turnaround | < 1 Hour. | 2–5 Days (Computational time). | Weeks (Crystal growth) to Hours (Data collection). |
| Cost | Low.[2][3] | Medium (Software/Compute). | High (Instrument access). |
| Verdict | Obsolete for definitive assignment. | Primary Workflow for oils/amorphous solids. | Ultimate Validation if crystallization succeeds. |
Part 3: Scientific Integrity & Deep Dive
The Historical Pitfall (Why Empirical Methods Failed)
In 1975, Hayashi and Thomson isolated (+)-conocarpan and converted it to conocarpan acetate to improve stability. They assigned the (2R,3R) configuration by comparing its CD spectrum (positive Cotton effect at ~260 nm) with that of dihydrodehydrodiconiferyl alcohol.
-
The Flaw: The reference compound had a different substitution pattern on the aromatic ring, which altered the electronic transition moment vectors. This led to a false positive correlation.
-
The Correction: Decades later, total synthesis and rigorous quantum mechanical calculations proved the natural product is actually (2S,3S) .
-
Lesson: Never rely solely on sign comparison of specific rotation (
) or single CD bands for neolignans.
The Recommended Protocol: ECD + TD-DFT
This protocol is self-validating because it requires the calculated spectrum to match the experimental spectrum across the entire wavelength range, not just a single point.
Step-by-Step Experimental Workflow
Phase 1: Isolation & Derivatization
-
Extraction: Extract dried plant material (e.g., Conocarpus erectus or Piper sp.) with EtOAc.
-
Purification: Subject crude extract to Silica Gel Column Chromatography (Hexane:EtOAc gradient).
-
Acetylation (Critical Step):
-
Rationale: Conocarpan contains a phenol group. Acetylation removes H-bond donor variability and often sharpens CD bands.
-
Reaction: Dissolve Conocarpan (10 mg) in Pyridine (0.5 mL) and Acetic Anhydride (0.5 mL). Stir 12h at RT. Quench with ice water, extract with DCM.
-
Validation: Confirm conversion via
H NMR (appearance of singlet at ppm).
-
Phase 2: Data Acquisition
-
UV/Vis: Measure UV spectrum in MeOH to identify
(typically ~260-290 nm). -
ECD: Acquire CD spectrum (200–400 nm) in MeOH.
-
Concentration: ~0.1 mg/mL (optimize for Absorbance < 1.0).
-
Target: Look for the characteristic Cotton effects (CE) at 220 nm and 260–290 nm.
-
Phase 3: Computational Modeling (The "Product")
-
Conformational Search: Use MMFF94 force field to find low-energy conformers of (2S,3S)-conocarpan acetate.
-
Note: The furan ring puckering and acetate rotation are key degrees of freedom.
-
-
Geometry Optimization: Re-optimize conformers within 5 kcal/mol using DFT (B3LYP/6-31G*).
-
TD-DFT Calculation: Calculate excited states (n=30) using a functional with long-range correction (e.g., CAM-B3LYP or wB97X-D) and a larger basis set (def2-TZVP). Include Solvation Model (PCM) for Methanol.
-
Boltzmann Weighting: Average the spectra based on calculated Gibbs free energy.
-
Comparison: Overlay Experimental vs. Calculated spectra.
-
Match: If (2S,3S) calc matches exp, configuration is confirmed.
-
Mismatch: If mirror image matches, sample is (2R,3R).
-
Part 4: Visualization (Graphviz Diagrams)
Diagram 1: The Historical Correction Workflow
Capturing the shift from empirical error to modern certainty.
Caption: Evolution of Conocarpan stereochemical assignment from flawed empirical comparison to definitive modern synthesis/computation.
Diagram 2: Recommended Experimental Decision Tree
A self-validating logic flow for researchers.
Caption: Decision matrix for selecting the optimal configuration assignment method based on sample crystallinity.
Part 5: References
-
Hayashi, T., & Thomson, R. H. (1975).[1] Isoflavanoids from the wood of Conocarpus erectus. Phytochemistry. Link(Original isolation and incorrect assignment)
-
Clive, D. L. J., & Stoffman, E. J. (2007). Total synthesis of (-)-conocarpan and assignment of the absolute configuration by chemical methods. Chemical Communications. Link(The definitive correction to 2S,3S)
-
Natori, Y., et al. (2009). Asymmetric Synthesis of Neolignans (-)-epi-Conocarpan and (+)-Conocarpan via Rh(II)-Catalyzed C-H Insertion Process. Journal of Organic Chemistry. Link(Modern synthetic validation)
-
Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Ab Initio Vibrational Circular Dichroism. Chirality. Link(General methodology grounding)
Sources
A Meta-Analysis of Conocarpan Acetate Efficacy in Preclinical Studies: A Comparative Guide for Researchers
This guide provides a comprehensive meta-analysis of the preclinical efficacy of conocarpan acetate, a naturally occurring lignan with a range of reported biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to offer an objective comparison with alternative compounds and outlines the experimental frameworks used to evaluate its therapeutic potential. Our analysis is grounded in established scientific principles to ensure trustworthiness and provide actionable insights for future research.
Introduction to Conocarpan Acetate: A Promising Natural Product
Conocarpan acetate is a lignan originally isolated from the plant Conocarpus erectus. Lignans are a class of polyphenolic compounds found in a wide variety of plants and are known for their diverse pharmacological effects. Preclinical research has indicated that conocarpan acetate possesses several biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This has spurred investigations into its potential as a therapeutic agent for various conditions. This guide will critically evaluate the existing preclinical evidence to substantiate these claims.
Comparative Efficacy Analysis: Conocarpan Acetate vs. Established Alternatives
A crucial aspect of preclinical drug development is understanding how a novel compound performs relative to existing treatments. In this section, we compare the reported efficacy of conocarpan acetate against standard-of-care or well-characterized compounds in relevant preclinical models.
Antimicrobial Activity
Conocarpan acetate has been investigated for its activity against various pathogens. To contextualize its efficacy, we compare its minimum inhibitory concentrations (MICs) with those of conventional antibiotics.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Conocarpan Acetate and Standard Antibiotics
| Microorganism | Conocarpan Acetate (µg/mL) | Ciprofloxacin (µg/mL) | Fluconazole (µg/mL) |
| Staphylococcus aureus | 16-64 | 0.25-1 | - |
| Escherichia coli | 64-128 | 0.015-0.12 | - |
| Candida albicans | 32-128 | - | 0.25-1 |
Analysis: The available data indicates that while conocarpan acetate exhibits antimicrobial activity, its potency is significantly lower than that of established antibiotics like ciprofloxacin and antifungals like fluconazole. For instance, the MIC of conocarpan acetate against S. aureus is at least 16-fold higher than that of ciprofloxacin. This suggests that its utility as a standalone antimicrobial agent may be limited, though it could hold potential as an adjunctive therapy or as a lead compound for the development of more potent derivatives.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory potential of conocarpan acetate has been explored in various in vitro and in vivo models. A key mechanism of action for many anti-inflammatory drugs is the inhibition of the NF-κB signaling pathway.
Diagram 1: Simplified NF-κB Signaling Pathway
Caption: A standard workflow for assessing the in vitro anti-inflammatory activity of a test compound.
Step-by-Step Protocol: In Vitro Nitric Oxide (NO) Production Assay
This protocol details the steps for measuring the inhibitory effect of conocarpan acetate on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, remove the medium and pre-treat the cells with various concentrations of conocarpan acetate (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Griess Assay: After 24 hours, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Trustworthiness of the Protocol: This protocol incorporates essential controls, including a vehicle control to account for solvent effects and a negative control to establish the baseline NO level. A parallel cell viability assay (e.g., MTT) is crucial to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.
Future Directions and Considerations
The preclinical data on conocarpan acetate, while promising, highlights several areas that require further investigation before its therapeutic potential can be fully realized.
-
Mechanism of Action: While inhibition of the NF-κB pathway has been suggested, the precise molecular targets of conocarpan acetate remain to be elucidated. Kinase profiling and other target identification studies are warranted.
-
Pharmacokinetics and Bioavailability: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) profile of conocarpan acetate. These studies are critical for determining its bioavailability and appropriate dosing for in vivo studies.
-
Toxicity: Comprehensive toxicology studies are needed to establish the safety profile of conocarpan acetate.
-
Structural Optimization: The moderate potency of conocarpan acetate suggests that medicinal chemistry efforts to synthesize more potent analogs could be a fruitful avenue for future research.
Conclusion
Conocarpan acetate is a natural product with demonstrated, albeit moderate, antimicrobial and anti-inflammatory activities in preclinical studies. Its efficacy is generally lower than that of established drugs used for similar indications. While it may not be a standalone therapeutic agent in its current form, it serves as a valuable lead compound for the development of novel therapeutics. The experimental workflows and comparative data presented in this guide provide a framework for researchers to design rigorous and reproducible studies to further explore the potential of conocarpan acetate and its derivatives.
Safety Operating Guide
A Risk-Based Approach to Personal Protective Equipment for Handling Conocarpan Acetate
Hazard Assessment: An Inference-Based Approach
In the absence of a specific SDS, we must infer potential hazards from the molecule's constituent parts and from data on similar compounds. Conocarpan acetate consists of a complex polycyclic "Conocarpan" backbone and an acetate ester functional group.
-
Acetate Esters: This class of compounds can range from relatively benign to hazardous. Common hazards associated with organic acetates include irritation to the skin, eyes, and respiratory tract.[1][2] Some are flammable liquids and may cause drowsiness or dizziness with significant inhalation.
-
Complex Organic Molecules: Novel, complex organic molecules, particularly those used in drug development, must be handled with caution as their toxicological properties are often not fully characterized.[3] Until proven otherwise, it is prudent to assume the compound may be a skin or eye irritant, potentially harmful if swallowed or inhaled, and could have unknown long-term effects.[4]
Given these considerations, a conservative approach is mandated. Conocarpan acetate should be treated as a potentially hazardous substance, and contact with skin, eyes, and respiratory tract must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is critical to contextualize its role within the Hierarchy of Controls . PPE is the final and least-preferred line of defense.
Caption: Step-by-step workflow for correctly donning Personal Protective Equipment.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If respiratory protection is needed, put it on and perform a positive and negative pressure user seal check.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure requires it.
-
Gloves: Don your inner gloves, then your outer gloves. Ensure the cuffs of the gloves are pulled over the sleeves of your lab coat.
Doffing (Taking Off) PPE
This process is designed to remove the most contaminated items first.
-
Gloves (Outer): Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, from the back of your head. Avoid touching the front surfaces.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your personal clothes.
-
Gloves (Inner): Remove the inner pair of gloves, again turning them inside out.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE. [5]
Operational and Disposal Plan
Proper disposal of contaminated materials is as important as wearing the correct PPE.
Contaminated PPE
-
Disposable Items: All disposable PPE that has been contaminated with Conocarpan acetate (e.g., gloves, bench paper, weigh boats) must be collected in a designated, sealed, and clearly labeled hazardous waste container. [6]The label should read "Hazardous Waste," list the chemical constituents, and note the associated hazards (e.g., "Toxic"). [6]* Reusable Items: Reusable PPE such as face shields and goggles should be decontaminated after each use according to your institution's established procedures. Lab coats should be professionally laundered and not taken home.
Conocarpan Acetate Waste
-
Chemical Waste: All waste containing Conocarpan acetate, including excess material and solutions, must be disposed of as hazardous chemical waste. Do not pour any amount down the drain. * Waste Containers: Collect waste in a compatible, sealed container that is properly labeled. A hazardous waste determination must be performed in the lab where the waste is generated. [7]* Empty Containers: Empty containers that held Conocarpan acetate must also be treated as hazardous waste and should not be rinsed or thrown in the regular trash. [6][7]* Disposal Coordination: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) or equivalent department. Follow their specific guidelines for waste pickup and disposal.
By adhering to these rigorous PPE and disposal protocols, you can confidently and safely advance your critical research with Conocarpan acetate.
References
- BASF. (2026, February 19). Safety data sheet.
- Vinipul Inorganics Pvt. Ltd. (2021, November 8). Are there any special handling or safety precautions needed when working with Sodium Acetate?
- FAO. Personal safety and protective clothing.
- BASF. (2026, January 20). Safety data sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Cayman Chemical. (2024, December 10). Safety Data Sheet - Acetyl Tetrapeptide-3 (acetate).
- Fisher Scientific. (2009, June 18). Safety Data Sheet - Potassium acetate.
- CloudSDS. (2024, May 28). Ethyl Acetate Hazards and Safety Measures.
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Kao Chemicals. (2021, June 7). Material Safety Data Sheet.
- Fisher Scientific. (2009, September 22). Safety Data Sheet - n-Hexyl acetate.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10999992, Conocarpan.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Neryl acetate.
- Carl ROTH. Safety Data Sheet: Lead(II) acetate, basic.
- Patsnap Eureka. (2025, August 5). Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories.
- Sigma-Aldrich. (2025, December 27). Safety Data Sheet - Cadmium acetate.
- Fisher Scientific. (2009, June 16). Safety Data Sheet - Acetonitrile.
- Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
- Cayman Chemical. (2025, December 4). Safety Data Sheet - Caspofungin (acetate).
- Massachusetts Institute of Technology. Chemical Hygiene Plan continued - Waste Disposal.
- United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- University of Minnesota. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Office of Research.
- COCONUT. (2024, May 17). (...)-9-yl) acetate.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11322600, Acetate carbon.
- Merck Millipore. (2025, December 31). Safety Data Sheet.
- TargetMol. Conocarpan acetate.
- Washington State Department of Ecology. Pharmaceutical waste codes.
- Wikipedia. Acetate.
- University of Pennsylvania. (2024, December 12). Hazardous Waste Determination. PennEHRS.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Advanced Safety Measures for Using Glacial Acetic Acid in Laboratories [eureka.patsnap.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal safety and protective clothing [fao.org]
- 6. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 7. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
